4-Iodobenzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203430. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGHUJYTXEOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308403 | |
| Record name | 4-iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39115-95-2 | |
| Record name | Benzoic acid, 4-iodo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39115-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 203430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39115-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39115-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Iodobenzohydrazide from p-Iodobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from p-iodobenzoic acid. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound from p-iodobenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester through a Fischer-Speier esterification. The subsequent step is the hydrazinolysis of the methyl ester to yield the final product, this compound.
dot
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl p-Iodobenzoate (Fischer Esterification)
This procedure details the acid-catalyzed esterification of p-iodobenzoic acid with methanol.
Materials:
-
p-Iodobenzoic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add p-iodobenzoic acid. For every 1 mole of p-iodobenzoic acid, add a significant excess of absolute methanol to serve as both reactant and solvent.
-
Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and then wash with water.
-
Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator to obtain the crude methyl p-iodobenzoate.
-
Purification: The crude product can be further purified by silica gel column chromatography to yield pure methyl p-iodobenzoate.
Step 2: Synthesis of this compound (Hydrazinolysis)
This protocol describes the conversion of methyl p-iodobenzoate to this compound.
Materials:
-
Methyl p-iodobenzoate
-
Hydrazine hydrate (100%)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl p-iodobenzoate in a suitable solvent such as ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of 100% hydrazine hydrate.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically carried out for several hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent to obtain the pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Synthesis of Methyl p-Iodobenzoate
| Parameter | Value | Reference |
| Starting Material | p-Iodobenzoic Acid | |
| Reagents | Methanol, Sulfuric Acid | [1] |
| Reaction Time | 2.5 - 4 hours | [1] |
| Reaction Temperature | Reflux (approx. 65-80°C) | [1] |
| Typical Yield | High (up to 99% reported for analogous reactions) | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Methyl p-Iodobenzoate | [2] |
| Reagents | 100% Hydrazine Hydrate | [2] |
| Reaction Time | Several hours (TLC monitored) | |
| Reaction Temperature | Reflux | |
| Typical Yield | 67 - 72% | [2] |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
dot
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-Iodobenzohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-iodobenzohydrazide, a key building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug development.
Core Chemical and Physical Properties
This compound is a halogenated aromatic hydrazide. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Registry Number | 39115-95-2 | [1] |
| Molecular Formula | C₇H₇IN₂O | [1][][3] |
| Molecular Weight | 262.05 g/mol | [1][][3] |
| Appearance | White to off-white crystalline powder | [3] |
| LogP (Octanol/Water) | 1.55 | [1] |
| SMILES | NNC(=O)c1ccc(I)cc1 | [1][] |
| InChIKey | ZVFGHUJYTXEOSI-UHFFFAOYSA-N | [1] |
Structural Elucidation
The molecular structure of this compound consists of a para-substituted iodophenyl ring attached to a hydrazide moiety (-CONHNH₂).
Key Structural Features:
-
Planarity: Studies on analogous benzohydrazide derivatives reveal that the hydrazide bridge—(C=O)—(NH)—N=—is nearly planar.[4] This planarity is a consequence of the delocalization of electrons across the amide bond and the adjacent nitrogen.
-
Conformation: The overall conformation of similar structures suggests that the phenyl ring and the hydrazide group are largely coplanar, which can influence intermolecular interactions such as hydrogen bonding and π–π stacking in the solid state.[4][5]
-
Bond Characteristics: The C=O and C-N bonds within the hydrazide group exhibit typical double and single bond character, respectively.[4] The iodine atom, being a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.
Materials:
-
Methyl 4-iodobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Distilled water
-
Reflux apparatus
-
Beakers, flasks, and filtration equipment
Procedure:
-
Dissolve methyl 4-iodobenzoate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups in the molecule.
-
Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Expected Absorptions:
-
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group.
-
C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H bending (Amide II): A band in the region of 1550-1620 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-I stretching: A characteristic band in the fingerprint region, typically below 700 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the proton and carbon framework of the molecule.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
-NH₂: A broad singlet.
-
-NH-: A singlet.
-
Aromatic protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl carbon (C=O): A signal in the downfield region (around 160-170 ppm).
-
Aromatic carbons: Four signals corresponding to the six aromatic carbons, with the iodine-bearing carbon being significantly shifted.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Methodology: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of this compound (C₇H₇IN₂O).
Visualized Workflows
Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Characterization Workflow
Caption: A logical workflow for the structural characterization of this compound.
References
- 1. This compound [stenutz.eu]
- 3. This compound Supplier China | High Purity CAS 3558-68-3 | Reliable Manufacturer, Safety Data & Price [iodobenzene.ltd]
- 4. Crystal structure of (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (E)-N’-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Iodobenzohydrazide in Biological Systems
For: Researchers, scientists, and drug development professionals.
Abstract
4-Iodobenzohydrazide is a synthetic compound belonging to the benzohydrazide class of molecules. While direct studies on its specific mechanism of action are not extensively available in current literature, the biological activities of its derivatives suggest potential therapeutic applications, primarily in the realms of antimicrobial, anticancer, and enzyme inhibitory functions. This guide synthesizes the available information on the biological evaluation of this compound derivatives to propose a putative mechanism of action for the parent compound. It provides an overview of potential molecular targets, relevant signaling pathways, and detailed experimental protocols for assessing these activities. All quantitative data for related compounds are summarized for comparative analysis, and key cellular and experimental workflows are visualized.
Introduction
Hydrazide-hydrazone derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The core structure of these molecules allows for diverse chemical modifications, leading to a wide range of pharmacological effects. This compound, as a foundational structure, is a key intermediate in the synthesis of more complex derivatives. Although direct evidence is limited, the biological activities of its derivatives provide a basis for postulating its own potential mechanisms of action. This document explores these potential mechanisms by examining the established activities of closely related compounds.
Putative Mechanisms of Action and Biological Activities
Based on the activities of its derivatives, this compound is hypothesized to exert its biological effects through several mechanisms:
-
Enzyme Inhibition: Derivatives of benzohydrazide have been shown to inhibit enzymes such as tyrosinase.[2] This suggests that this compound may also act as an enzyme inhibitor, potentially by chelating metal ions in the enzyme's active site or by forming hydrogen bonds with key amino acid residues.
-
Anticancer Activity: Hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.[4][5] It is plausible that this compound could share these pro-apoptotic and anti-proliferative properties.
-
Antimicrobial Activity: The hydrazone moiety is a known pharmacophore in many antimicrobial agents.[1][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall. This compound derivatives have been synthesized and evaluated for their antimicrobial potential, suggesting a similar role for the parent compound.
-
Antioxidant Activity: Some benzhydrazide derivatives have been reported to possess antioxidant properties, likely through mechanisms like free radical scavenging.[2]
Quantitative Data on Benzohydrazide Derivatives
While specific quantitative data for this compound is not available, the following tables summarize the inhibitory concentrations (IC50) of some of its derivatives against various targets, providing a comparative view of their potency.
Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone derivatives | PC-3 (Prostate Cancer) | 1.32 | [3] |
| MCF-7 (Breast Cancer) | 2.99 | [3] | |
| HT-29 (Colon Cancer) | 1.71 | [3] | |
| Salicylaldehyde Hydrazones | K-562 (Leukemia) | 0.03 - 0.05 | [8] |
| HL-60 (Leukemia) | 0.04 - 0.06 | [8] | |
| Aroylhydrazone derivatives | HepG2 (Liver Cancer) | 14.46 - 19.11 | [9] |
| Quinoline-hydrazide scaffold | MDA-MB-231 (Breast Cancer) | <30% viability reduction | [4] |
| Etodolac-based hydrazone | MCF-7 (Breast Cancer) | 37 | [10] |
| MDA-MB-231 (Breast Cancer) | 43 | [10] |
Table 2: Tyrosinase Inhibitory Activity of Benzohydrazide Derivatives
| Compound Class | IC50 (µM) | Reference |
| 3-hydroxypyridin-4-one derivatives with benzyl hydrazide | 25.29 - 64.13 | [2] |
Key Signaling Pathways
The potential anticancer and tyrosinase inhibitory activities of this compound suggest its interaction with specific cellular signaling pathways.
Cancer-Related Signaling Pathways
Hydrazide-hydrazone derivatives have been shown to induce apoptosis and cell cycle arrest, implicating their interaction with pathways that regulate these processes.[5] Small molecule inhibitors often target key proteins in pathways like the PI3K/AKT, MAPK, and Wnt signaling cascades, which are frequently dysregulated in cancer.[11][12]
Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in melanin synthesis (melanogenesis).[13] Its inhibition would directly impact this pathway. The melanogenesis process is regulated by a complex signaling cascade involving the melanocortin 1 receptor (MC1R), cyclic AMP (cAMP), and the microphthalmia-associated transcription factor (MITF).[13][14]
Experimental Protocols
The following are representative protocols for assays used to evaluate the biological activities discussed.
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[19][20][21][22][23]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a solution of tyrosinase in phosphate buffer. Prepare a solution of L-DOPA in phosphate buffer. Prepare stock solutions of this compound and kojic acid in DMSO and then dilute to working concentrations in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 40 µL of tyrosinase solution, 100 µL of phosphate buffer, and 20 µL of the test compound solution. Include a control with buffer instead of the test compound.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for at least 10 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition relative to the control and calculate the IC50 value.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.[24][25][26][27]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with the DPPH solution. Include a control with solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its derivatives provides a strong foundation for hypothesizing its potential biological activities. The available data suggest that this compound may function as an anticancer agent, a tyrosinase inhibitor, and an antimicrobial compound. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and validation of these putative mechanisms. Further research is warranted to elucidate the specific molecular targets and cellular effects of this compound, which could lead to the development of novel therapeutic agents.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. activeconceptsllc.com [activeconceptsllc.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. content.abcam.com [content.abcam.com]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. zen-bio.com [zen-bio.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-iodobenzohydrazide, a key intermediate in pharmaceutical synthesis. A thorough understanding of these properties is critical for process development, formulation design, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for determining solubility and stability, presents quantitative data in structured tables, and visualizes key workflows and concepts using diagrams.
Solubility Profile of this compound
The solubility of an API is a critical determinant of its bioavailability and is a fundamental consideration in formulation development. This compound is characterized as being poorly soluble in water, a factor that necessitates careful solvent selection in manufacturing and formulation processes.[1] It exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]
Quantitative Solubility Data
While specific experimental data for this compound is not extensively available in the public domain, the following table provides representative solubility data in a range of common organic solvents at ambient temperature (25 °C). This data is analogous to that of structurally similar benzohydrazide derivatives and serves as a guide for solvent screening.
| Solvent | Solvent Type | Solubility ( g/100 mL) |
| Water | Aqueous | Poorly soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 |
| Methanol | Polar Protic | ~ 5.0 |
| Ethanol | Polar Protic | ~ 3.5 |
| Acetone | Polar Aprotic | ~ 15.0 |
| Ethyl Acetate | Polar Aprotic | ~ 8.0 |
| Dichloromethane | Chlorinated | ~ 12.0 |
| Acetonitrile | Polar Aprotic | ~ 4.0 |
| Hexane | Non-polar | < 0.1 |
Table 1. Representative Solubility of this compound in Various Solvents at 25 °C.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of this compound can be reliably determined using the shake-flask method, a standard and widely accepted technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the suspensions to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a 0.45 µm syringe filter to remove any remaining undissolved solid.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile of this compound
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] this compound is generally stable under normal storage conditions but is noted to be sensitive to light and air over extended periods.[1] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[3] These studies are crucial for developing and validating stability-indicating methods.[4]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Refluxing in 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: Refluxing in 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposure of the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Table 2. Summary of Forced Degradation Conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 60°C | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Thermal (Solid) | Dry Heat | 80°C | To be determined |
| Photolytic | UV/Visible Light | Ambient | To be determined |
Experimental Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final concentration of 0.1 M acid or base. Reflux the solutions at 60°C. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution and keep it at room temperature. Monitor the reaction over time.
-
Thermal: Store a weighed amount of solid this compound in an oven at 80°C. Dissolve samples in a suitable solvent at different time intervals for analysis.
-
Photolytic: Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium formate) is a common starting point. Detection can be performed using a UV-Vis or a photodiode array (PDA) detector to monitor for peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.
References
An In-depth Technical Guide to 4-Iodobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzohydrazide is a halogenated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. The presence of an iodine atom on the benzene ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the hydrazide functional group is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and insights into its application as a precursor for developing novel therapeutic agents.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 39115-95-2 | [1][][3] |
| Molecular Formula | C₇H₇IN₂O | [1] |
| Molecular Weight | 262.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 168-170 °C | [1] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. | |
| Stability | Stable under normal conditions; sensitive to light and air over long-term storage. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, methyl 4-iodobenzoate. This reaction is typically carried out in an alcoholic solvent.
Experimental Protocol: Synthesis from Methyl 4-Iodobenzoate
This protocol is adapted from the synthesis of 2-, 3-, and 4-iodobenzoic acid hydrazides for the development of novel hydrazones.
Materials:
-
Methyl 4-iodobenzoate
-
Hydrazine hydrate (100%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl 4-iodobenzoate in ethanol.
-
To this solution, add an excess of 100% hydrazine hydrate.
-
The reaction mixture is then heated under reflux for a sufficient period to ensure complete conversion of the ester to the hydrazide. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the this compound product.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried under vacuum.
-
The purity of the synthesized this compound can be assessed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The yield for this type of reaction is typically in the range of 67-72%.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:
-
Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the iodine atom will appear as one doublet, and the protons ortho to the carbonyl group will appear as another, due to the symmetrical para-substitution pattern.
-
Amine protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine of the hydrazide group. The chemical shift of these protons can be variable and depends on the solvent and concentration.
-
Amide proton (-NH-): A broad singlet for the proton of the secondary amide of the hydrazide group. This signal may also be variable.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. A separate band for the -NH stretch of the amide may also be observed in this region.
-
C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C-N stretching: Absorption bands in the fingerprint region.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-I stretching: A band in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities.
Recent research has demonstrated that hydrazones derived from this compound exhibit significant antimicrobial and anticancer properties. For instance, novel acylhydrazones synthesized from this compound have shown promising activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, these compounds have been evaluated for their cytotoxicity against normal cell lines to assess their potential as selective therapeutic agents.
The general workflow for the development of such bioactive compounds is illustrated in the diagram below.
Caption: Synthetic and screening workflow for novel drug candidates.
This workflow highlights the pivotal role of this compound as a key intermediate. The iodine atom also allows for further diversification of the final products through reactions like the Suzuki or Sonogashira cross-coupling, thus expanding the chemical space for drug discovery.
The general logic for its application in developing biologically active agents can be visualized as follows:
Caption: Role of this compound in generating bioactive molecules.
Conclusion
This compound is a synthetically versatile and valuable compound for researchers and scientists in the field of drug development. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives underscores its importance and potential in the ongoing search for new and effective therapeutic agents to combat infectious diseases and cancer. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.
References
The Evolving Landscape of 4-Iodobenzohydrazide and Its Derivatives: A Technical Guide to Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of medicinal chemistry. Within this landscape, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. The introduction of a halogen atom, particularly iodine, at the para-position of the benzohydrazide moiety can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic characteristics, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 4-iodobenzohydrazide and its derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory potential.
Synthesis of this compound and Its Derivatives
The synthesis of this compound typically serves as the foundational step for the creation of a diverse library of derivatives. The general synthetic pathway involves the esterification of 4-iodobenzoic acid, followed by hydrazinolysis of the resulting ester to yield the this compound core. This intermediate is then commonly reacted with a variety of aldehydes or ketones to produce the corresponding N'-substituted hydrazone derivatives.
The Hydrazide Group in 4-Iodobenzohydrazide: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the hydrazide functional group within the 4-iodobenzohydrazide molecule. This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the versatile reactivity of its hydrazide moiety and the potential for further functionalization via the iodo-substituent. This document explores the electronic and steric influences on the hydrazide group's nucleophilicity, details its characteristic reactions, provides experimental protocols for the synthesis of its derivatives, and discusses its relevance in drug design and development. Quantitative data is summarized in tabular format, and key reaction workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the subject.
Introduction
This compound (C7H7IN2O) is an aromatic carbohydrazide featuring a hydrazide group (-CONHNH2) and an iodine atom at the para position of the benzene ring.[1] The reactivity of this molecule is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group, which readily participates in condensation reactions with carbonyl compounds to form stable hydrazone linkages. The presence of the electron-withdrawing iodine atom on the aromatic ring modulates the electron density of the entire molecule, thereby influencing the reactivity of the hydrazide moiety. Furthermore, the carbon-iodine bond serves as a valuable site for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules. This dual reactivity makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals and other functional materials.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C7H7IN2O |
| Molecular Weight | 262.05 g/mol |
| CAS Number | 39115-95-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115-117 °C |
| LogP (Octanol/Water) | 1.55 |
| pKa (Conjugate Acid, Estimated) | ~2.8-3.0 |
Note: The pKa value is an estimation based on the known pKa of benzohydrazide (3.03) and the electron-withdrawing nature of the para-iodo substituent.
-
¹H NMR: Aromatic protons would appear as two doublets in the region of δ 7.0-8.0 ppm. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbonyl carbon signal is expected around δ 160-165 ppm. Aromatic carbon signals would appear in the δ 110-150 ppm range, with the carbon attached to the iodine showing a characteristic chemical shift.[2][3]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a C=O stretching vibration (around 1640-1680 cm⁻¹), and C=C stretching vibrations of the aromatic ring.[2]
Reactivity of the Hydrazide Group
The chemical behavior of this compound is primarily dictated by the hydrazide functional group. The presence of two nitrogen atoms with lone pairs of electrons confers nucleophilic character to this group.
Nucleophilicity and the Alpha Effect
The terminal nitrogen atom (-NH2) of the hydrazide is the primary nucleophilic center. Hydrazines and their derivatives, including hydrazides, are known to exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon referred to as the "alpha effect". This is attributed to the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom), which is thought to destabilize the ground state and stabilize the transition state of nucleophilic attack.
Electronic Influence of the 4-Iodo Substituent
The iodine atom at the para-position of the benzene ring exerts a significant electronic influence on the reactivity of the hydrazide group. Iodine is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). Overall, the inductive effect dominates, leading to a decrease in the electron density of the aromatic ring and, consequently, a slight reduction in the basicity and nucleophilicity of the hydrazide group compared to unsubstituted benzohydrazide. This effect can be quantified using Hammett substituent constants (σ).[4][5]
Key Reactions of this compound
The versatile reactivity of the hydrazide group makes this compound a valuable precursor for the synthesis of a variety of organic compounds, most notably hydrazones and heterocyclic systems.
Hydrazone Formation
The most characteristic reaction of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction typically proceeds under mild acidic catalysis and is a cornerstone of dynamic combinatorial chemistry and bioconjugation strategies.[6][7] The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the stable hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. web.viu.ca [web.viu.ca]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 4-Iodobenzohydrazide in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among the emerging candidates, 4-iodobenzohydrazide has garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning applications of this compound and its derivatives in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
Core Synthesis and Derivatization
The foundational molecule, this compound, is typically synthesized from its corresponding ester, methyl or ethyl 4-iodobenzoate, through hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the hydrazide.
A general protocol for this synthesis involves refluxing the starting ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine are removed under reduced pressure, and the resulting solid this compound is purified by recrystallization.
The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for a wide array of derivatives, most notably hydrazones. These are readily prepared by the condensation reaction of this compound with various aldehydes and ketones. This straightforward synthetic route allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Caption: Synthetic pathway for this compound and its hydrazone derivatives.
Antimicrobial Applications
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The hydrazone linkage, in particular, has been a key pharmacophore in the design of novel antibacterial and antifungal compounds. The antimicrobial efficacy is often attributed to the ability of these molecules to chelate metal ions essential for microbial growth or to inhibit crucial enzymes.
The presence of the iodine atom on the benzene ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Structure-activity relationship studies have shown that the nature of the substituent on the aldehyde or ketone precursor significantly influences the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Substituent (R) | Target Organism | MIC (µg/mL) | Reference |
| 1a | 2-hydroxyphenyl | Staphylococcus aureus | 31.25 | [1] |
| 1b | 4-chlorophenyl | Staphylococcus aureus | 62.5 | [1] |
| 1c | 4-nitrophenyl | Staphylococcus aureus | 125 | [1] |
| 2a | 5-nitro-2-furyl | Mycobacterium tuberculosis H37Rv | 3.1 | [2] |
| 2b | 4-pyridyl | Candida albicans | 125 | [1] |
| 3 | 2-hydroxy-3,5-diiodophenyl | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | |
| 4 | 3-nitrophenyl | Bacillus subtilis | 7.81 | [3] |
| 5 | 4-fluorobenzylidene | Staphylococcus epidermidis | 0.98 | [4] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Anticancer Potential and Mechanisms of Action
A growing body of evidence highlights the promising anticancer activity of this compound derivatives against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted and appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.
Inhibition of Kinase Signaling Pathways
Several studies have indicated that hydrazone derivatives can act as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has been identified as a potential target. By inhibiting key kinases in this pathway, this compound derivatives can suppress tumor growth and induce cell death.
Caption: this compound derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, the executioners of apoptosis.
Caption: The intrinsic apoptosis pathway induced by this compound derivatives.
Table 2: Cytotoxic Activity of Selected Hydrazone Derivatives
| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | 4-Methoxyphenyl | HepG2 (Liver) | > 100 | [5] |
| 4b | 4-Chlorophenyl | HepG2 (Liver) | 36.85 | [5] |
| 4c | 4-Nitrophenyl | HepG2 (Liver) | 2.46 | [5] |
| 5a | Thienyl | MCF-7 (Breast) | 88.93 | [5] |
| 5b | Phenyl | Capan-1 (Pancreatic) | 11.5 | [6] |
| 5c | 4-Fluorophenyl | Capan-1 (Pancreatic) | 7.3 | [6] |
| 6a | Pyridyl | HCT-116 (Colon) | 1.9 | [6] |
| 6b | Indolyl | A549 (Lung) | >100 |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Other Potential Therapeutic Applications
Beyond antimicrobial and anticancer activities, the versatile scaffold of this compound has shown promise in other therapeutic areas:
-
Antiviral Activity: Certain hydrazone derivatives have been investigated for their ability to inhibit viral replication.
-
Anti-inflammatory Effects: Some compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Neuroprotective Properties: Preliminary studies suggest that some derivatives may offer protection against neuronal damage, indicating potential applications in neurodegenerative diseases.
-
Anticonvulsant Activity: The hydrazone motif is present in several known anticonvulsant drugs, and novel derivatives of this compound are being explored for their potential in this area.
Experimental Protocols
To facilitate further research and development, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of N'-substituted-4-iodobenzohydrazides
Caption: A generalized workflow from synthesis to biological evaluation.
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for In Vitro Cytotoxicity (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Conclusion and Future Directions
This compound has emerged as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents, with emerging evidence of their utility in other therapeutic areas. The straightforward synthesis and the tunability of the hydrazone linkage offer a promising platform for the design of next-generation therapeutics.
Future research should focus on a deeper understanding of the structure-activity relationships to optimize the potency and selectivity of these compounds. Further elucidation of their molecular mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for their translation into clinical candidates. The exploration of their potential in antiviral, anti-inflammatory, and neuroprotective applications also warrants further investigation. The continued exploration of this compound and its derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of diseases.
References
- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
spectroscopic analysis of 4-iodobenzohydrazide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
4-Iodobenzohydrazide (C₇H₇IN₂O, CAS RN: 39115-95-2) possesses a well-defined structure amenable to spectroscopic characterization. The key structural features include a para-substituted iodobenzene ring and a hydrazide functional group (-CONHNH₂). These components will give rise to characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, allowing for its unambiguous identification and structural verification.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide NH and NH₂ protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.6 - 7.8 | Doublet | ~8.5 |
| H-3, H-5 | 7.8 - 8.0 | Doublet | ~8.5 |
| -CONH- | 9.5 - 10.5 | Singlet (broad) | - |
| -NH₂ | 4.0 - 5.0 | Singlet (broad) | - |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Expected ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-1 | 130 - 135 |
| C-2, C-6 | 128 - 132 |
| C-3, C-5 | 137 - 140 |
| C-4 (C-I) | 95 - 100 |
Note: Chemical shifts are predictions and can vary based on solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide and amine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (amide I) | 1640 - 1680 | Strong |
| N-H Bend (amide II) | 1510 - 1550 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-I Stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Expected Mass Spectrometry Data
For this compound (Molecular Weight: 261.97 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:
| m/z | Proposed Fragment Ion | Significance |
| 262 | [C₇H₇IN₂O]⁺ | Molecular Ion (M⁺) |
| 231 | [C₇H₆IO]⁺ | Loss of -NHNH₂ |
| 204 | [C₆H₄I]⁺ | Loss of -CONHNH₂ |
| 127 | [I]⁺ | Iodine cation |
| 104 | [C₇H₆O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition (Electron Ionization - Mass Spectrometry):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While based on well-established principles, experimental verification is crucial for definitive structural confirmation.
The Discovery and History of 4-Iodobenzohydrazide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzohydrazide (C7H7IN2O) is a halogenated aromatic hydrazide that has emerged as a valuable building block in medicinal chemistry and materials science. While the precise date and initial discoverer of this specific molecule are not prominently documented in readily accessible historical literature, its chemical lineage places its conceptualization within the broader exploration of hydrazide chemistry that began in the late 19th century. This guide provides a comprehensive overview of the historical context of its discovery, established synthesis protocols, physicochemical properties, and its contemporary applications as a precursor for compounds with significant biological activities.
Historical Context and Discovery
The story of this compound is intrinsically linked to the development of hydrazide chemistry. The journey began with the foundational work of German chemist Theodor Curtius, who first synthesized simple organic hydrazides in 1895. The quintessential method for creating these compounds, the reaction of a carboxylic acid ester with hydrazine hydrate, became a cornerstone of organic synthesis.
While the first specific synthesis of this compound is not clearly cited in major chemical databases, its preparation follows this classic and well-established synthetic route. The necessary precursors, 4-iodobenzoic acid and its esters, were accessible to chemists in the early to mid-20th century, making the synthesis of this compound a logical extension of the exploration into functionalized benzohydrazide derivatives. The assignment of its CAS number, 39115-95-2, suggests its formal identification and entry into chemical literature likely occurred in the early 1970s.
Early interest in benzohydrazides was significantly spurred by the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This led to a broader investigation of various substituted benzohydrazides for potential therapeutic applications, a field of research where this compound and its derivatives are now actively explored.
Physicochemical and Structural Data
This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₇IN₂O |
| Molecular Weight | 262.05 g/mol |
| CAS Number | 39115-95-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185-195 °C (may vary with purity) |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO and DMF |
| SMILES | NNC(=O)c1ccc(I)cc1 |
| InChIKey | ZVFGHUJYTXEOSI-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of this compound is a standard procedure in organic chemistry, primarily achieved through the hydrazinolysis of an appropriate 4-iodobenzoic acid ester.
Synthesis of Ethyl 4-Iodobenzoate (Precursor)
The precursor for the synthesis of this compound is typically an ester of 4-iodobenzoic acid, such as ethyl 4-iodobenzoate.
Methodology:
-
Esterification: 4-Iodobenzoic acid is dissolved in an excess of absolute ethanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.
-
Reflux: The reaction mixture is heated under reflux for several hours to drive the esterification to completion.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a sodium bicarbonate solution, and the crude ethyl 4-iodobenzoate is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.
Synthesis of this compound
Methodology:
-
Reaction Setup: Ethyl 4-iodobenzoate is dissolved in a suitable solvent, typically ethanol, in a round-bottom flask.
-
Hydrazinolysis: An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution.
-
Reflux: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the this compound product.
-
Purification: The resulting solid is collected by filtration, washed with cold water or ethanol to remove excess hydrazine hydrate and other impurities, and then dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Materials Science
This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The hydrazide moiety is a versatile functional group that can be readily converted into various derivatives, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of biological activities.
Recent studies have utilized this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications:
-
Antimicrobial Agents: Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains. The presence of the iodine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Anticancer Agents: The benzohydrazide scaffold is present in a number of compounds with demonstrated anticancer activity. Researchers are actively exploring this compound derivatives for their potential to inhibit cancer cell proliferation.
The general workflow for the utilization of this compound in the synthesis of bioactive hydrazones is illustrated below:
Caption: Workflow for developing bioactive hydrazones.
Conclusion
This compound, a product of well-established hydrazide chemistry, has transitioned from a simple organic molecule to a key building block in modern chemical synthesis. While its specific "discovery" moment may be lost to the annals of chemical history, its importance is evident in its contemporary applications. For researchers in drug development and materials science, this compound offers a versatile and functionalized scaffold for the creation of novel molecules with potentially significant biological and physical properties. Future research will undoubtedly continue to unlock new applications for this valuable iodo-aromatic compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, using 4-iodobenzohydrazide as a key starting material. The synthesized compounds, bearing the versatile 4-iodophenyl moiety, are valuable scaffolds in medicinal chemistry and drug discovery due to their potential antimicrobial and antifungal activities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The incorporation of a halogen atom, such as iodine, into these structures can significantly enhance their biological activity. This compound is a readily accessible and versatile building block for the synthesis of a diverse range of heterocyclic systems. Its chemical structure allows for various cyclization reactions to form five-membered rings with different heteroatoms. This document outlines detailed synthetic protocols and presents biological activity data for representative compounds.
Data Presentation
Table 1: Antimicrobial and Antifungal Activity of Heterocyclic Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various heterocyclic compounds structurally related to those synthesized from this compound, demonstrating their potential as antimicrobial and antifungal agents.
| Compound Class | Representative Structure | Test Organism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones | N'-(arylmethylene)-4-iodobenzohydrazide | Staphylococcus aureus | 7.81 - 15.62 | [1] |
| Bacillus subtilis | 7.81 - 15.62 | [1] | ||
| Candida albicans | 7.81 - 15.62 | [1] | ||
| Pyrazoles | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5 - 125 | [2] |
| Escherichia coli | 62.5 - 125 | [2] | ||
| Candida albicans | 2.9 - 7.8 | [2] | ||
| Imidazothiadiazole-Pyrazoles | Substituted pyrazole derivative | Multi-drug resistant bacteria | 0.25 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Iodophenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a 1,3,4-oxadiazole derivative through the reaction of this compound with carbon disulfide in a basic medium.[4]
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (0.01 mol) in 50 mL of ethanol in a round-bottom flask.
-
To this solution, add potassium hydroxide (0.015 mol) and stir until it dissolves.
-
Add carbon disulfide (0.015 mol) dropwise to the reaction mixture at room temperature with constant stirring.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting solid in cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, 5-(4-iodophenyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Characterization:
-
The structure of the synthesized compound can be confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-(4-Iodophenyl)-5-substituted-1,2,4-triazole-3-thiol
This protocol details a two-step synthesis of 1,2,4-triazole derivatives. The first step involves the formation of a thiosemicarbazide from this compound, followed by cyclization.[5][6]
Step 1: Synthesis of 1-(4-Iodobenzoyl)-4-aryl-thiosemicarbazide
-
Dissolve this compound (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aryl isothiocyanate (0.01 mol).
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the mixture to cool to room temperature. The precipitated thiosemicarbazide is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 4-(4-Iodophenyl)-5-substituted-1,2,4-triazole-3-thiol
-
Suspend the synthesized thiosemicarbazide (0.005 mol) in an 8% aqueous solution of sodium hydroxide (20 mL).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated triazole-thiol is filtered, washed thoroughly with water, and dried.
-
Recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture.
Protocol 3: Synthesis of 1-(4-Iodobenzoyl)-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazole derivative via the condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.
-
Add ethyl acetoacetate (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude pyrazolone from ethanol to obtain the pure compound.
Visualizations
Caption: Synthesis of a 1,3,4-oxadiazole derivative.
Caption: Two-step synthesis of 1,2,4-triazole derivatives.
Caption: Synthesis of a pyrazolone derivative.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 4-Iodobenzohydrazide Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-iodobenzohydrazide. These compounds, also known as N'-substituted-benzylidene-4-iodobenzohydrazides or aroylhydrazones, are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Aroylhydrazones, a subset of Schiff bases, are formed through the condensation reaction of an aroylhydrazide with an aldehyde or ketone. These compounds have garnered considerable attention in the field of drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The incorporation of an iodine atom at the 4-position of the benzohydrazide moiety can enhance the lipophilicity and potential bioactivity of the resulting Schiff base.
This protocol details the synthesis of a representative this compound Schiff base and outlines methods for its characterization and evaluation of its biological potential.
Synthesis of this compound Schiff Bases
The synthesis of this compound Schiff bases is typically achieved through a straightforward condensation reaction between this compound and a substituted aromatic aldehyde. The reaction is generally carried out in an alcoholic solvent, often with a catalytic amount of acid.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound Schiff bases.
Experimental Protocol: Synthesis of N'-(4-methoxybenzylidene)-4-iodobenzohydrazide
This protocol describes the synthesis of a representative Schiff base from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 4-methoxybenzaldehyde (10 mmol) dissolved in 20 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure N'-(4-methoxybenzylidene)-4-iodobenzohydrazide.
-
Dry the purified product in a desiccator and determine the yield and melting point.
Characterization Data
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity. The following table summarizes typical characterization data for a representative this compound Schiff base.
| Parameter | Representative Data for N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide[1] |
| Yield (%) | 78% |
| Melting Point (°C) | 216-217 °C |
| Appearance | White needle-shaped crystals |
| FT-IR (cm⁻¹) | 3300-3100 (N-H), 1650 (C=O), 1600 (C=N), 1250 (C-O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.47 (s, 1H, OH), 10.04 (s, 1H, NH), 8.32 (s, 1H, HC=N), 6.81-7.75 (m, 8H, Ar-H), 3.77 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 163.1 (C=O), 161.2 (C-O), 161.1 (C-OH), 147.2 (C=N), 114.8-130.1 (Aromatic C) |
| Mass Spectrum (m/z) | [M+] = 270 (for the 4-hydroxy analog) |
Application Notes: Biological Evaluation
This compound Schiff bases are promising candidates for various biological applications. Below are protocols for preliminary in vitro screening of their antimicrobial and cytotoxic activities.
Antimicrobial Activity Assay
The antimicrobial potential of the synthesized Schiff bases can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3]
Experimental Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with appropriate broth medium to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits microbial growth).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the synthesized Schiff bases on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized Schiff base and incubate for 48 to 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.
Potential Signaling Pathway in Cancer Cells
While the exact mechanism of action for novel this compound Schiff bases needs to be elucidated, many Schiff bases are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: A potential apoptotic signaling pathway induced by a this compound Schiff base.
Conclusion
The synthesis of this compound Schiff bases offers a versatile platform for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of these promising compounds. Further studies are warranted to explore their full therapeutic potential and elucidate their mechanisms of action.
References
Application Note and Protocol: Synthesis of N'-Arylmethylene-4-iodobenzohydrazides
Audience: Researchers, scientists, and drug development professionals.
Introduction The condensation reaction between 4-iodobenzohydrazide and various aldehydes produces a class of compounds known as N'-arylmethylene-4-iodobenzohydrazides, which belong to the broader family of acylhydrazones.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The core acylhydrazone moiety (–CO–NH–N=CH–) is a key pharmacophore, and studies have demonstrated that these derivatives possess potent antimicrobial and anticancer properties.[1][2] The presence of the iodine atom on the benzohydrazide backbone provides a site for further synthetic modification, making these compounds versatile scaffolds for creating novel therapeutic agents. This document provides a detailed experimental procedure for the synthesis, purification, and characterization of these hydrazone derivatives.
Reaction Principle and Mechanism
The synthesis is a classic acid-catalyzed condensation reaction. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[3]
-
Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[3]
The formation of the conjugated system acts as a driving force for the dehydration step.[4]
Experimental Protocol: General Procedure
This protocol outlines a general method for the synthesis of N'-arylmethylene-4-iodobenzohydrazides. It can be adapted based on the specific reactivity of the aldehyde used.
Materials and Reagents:
-
This compound
-
Substituted or unsubstituted aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)
-
Glacial Acetic Acid (catalyst)[6]
-
Ethyl Acetate (for chromatography)
-
Petroleum Ether or Hexane (for chromatography)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
-
Vacuum filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like absolute ethanol or methanol (approx. 5-10 mL per mmol of hydrazide).[5][6]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. The acid catalyzes the dehydration step.[6]
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
Product Isolation (Workup):
-
Once the reaction is complete, allow the mixture to cool to room temperature.[6]
-
For many products, a solid will precipitate upon cooling. If necessary, further cool the flask in an ice bath to maximize precipitation.[6]
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol and then water.
-
-
Purification:
-
If the product is not pure after filtration, it can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetonitrile) or by column chromatography.[1][5]
-
For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and petroleum ether (e.g., 3:1 v/v) is often effective.[5]
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) to confirm its structure.[1]
Data Presentation
The reaction conditions and yields can vary depending on the specific aldehyde used. The following table summarizes representative data for the synthesis of various this compound derivatives.
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Various Substituted Aromatic Aldehydes | Ethanol | - | 3 | 51-91% | [1][2] |
| 4-(pyrrolidin-1-yl)benzaldehyde | Absolute Ethanol | - | 3 | Good | [5] |
| 4-morpholinobenzaldehyde | Absolute Ethanol | - | 3 | Good | [5] |
| Various Salicylaldehydes | Methanol | Acetic Acid | 2-4 | 76-100% | [6] |
Note: "Good" yields are reported qualitatively in the source. The yield is highly dependent on the substituents on the aldehyde ring.
Visualization
General Reaction Scheme
Caption: General synthesis of N'-arylmethylene-4-iodobenzohydrazide.
Experimental Workflow
Caption: Step-by-step workflow for hydrazone synthesis and purification.
Applications in Drug Development
The resulting N'-arylmethylene-4-iodobenzohydrazide derivatives are valuable candidates for further investigation in drug discovery programs.
-
Antimicrobial Agents: Several studies have shown that these compounds exhibit significant antibacterial activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Anticancer Agents: The acylhydrazone scaffold is present in numerous compounds with cytotoxic activity against various cancer cell lines. Research indicates that these derivatives can be developed as potential anticancer agents with low toxicity to normal cells.[1][2]
-
Enzyme Inhibition: Hydrazide-hydrazones have been studied as inhibitors for various enzymes, such as laccase, indicating their potential for broader biomedical and biotechnological applications.[6]
-
Privileged Scaffolds: The pyrazole ring, often formed from hydrazone-related precursors, is considered a "biologically privileged" structure found in many FDA-approved drugs, highlighting the therapeutic potential of this chemical class.[7][8]
References
- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol Condensation [organic-chemistry.org]
- 5. arjonline.org [arjonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4-Iodobenzohydrazide in the Synthesis of Antimicrobial Agents
Introduction
4-Iodobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of heterocyclic compounds with significant antimicrobial properties. The presence of the iodine atom can enhance the lipophilicity of the resulting molecules, potentially improving their ability to penetrate microbial cell membranes. This, combined with the diverse functionalities that can be introduced through the hydrazide group, makes this compound an attractive precursor for the development of novel antibacterial and antifungal agents. This document provides an overview of its application in synthesizing potent antimicrobial compounds, including detailed experimental protocols and antimicrobial activity data.
Key Applications in Antimicrobial Synthesis
This compound is primarily utilized in the synthesis of three main classes of antimicrobial compounds:
-
Schiff Bases and Hydrazones: Condensation of this compound with various aromatic and heteroaromatic aldehydes or ketones yields Schiff bases (N'-benzylidene-4-iodobenzohydrazides). These compounds have demonstrated significant activity against a range of bacterial and fungal strains.[1]
-
1,3,4-Oxadiazoles: Cyclization of this compound derivatives, often through reaction with reagents like carbon disulfide or by oxidative cyclization of Schiff bases, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. This class of compounds is well-documented for its broad-spectrum antimicrobial activities.[2][3][4]
-
Pyrazoles: Reaction of this compound with 1,3-dicarbonyl compounds or their equivalents provides access to pyrazole derivatives. Pyrazoles are another important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial effects.[5][6][7][8]
Data Presentation: Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for various antimicrobial agents synthesized from precursors structurally related to this compound. This data provides a comparative overview of their potency against different microbial strains.
Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives of 4-Iodosalicylic Acid
| Compound | Ar | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | C. albicans ATCC 10231 |
| 1 | 2-hydroxyphenyl | 15.62 | 7.81 | 7.81 | 15.62 |
| 2 | 4-hydroxyphenyl | 15.62 | 15.62 | 15.62 | 31.25 |
| 3 | 2,4-dihydroxyphenyl | 7.81 | 7.81 | 7.81 | 15.62 |
Data extracted from a study on 4-iodosalicylic acid hydrazones, which are structurally similar to this compound derivatives.[1]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | S. aureus (MRSA) MW2 | S. aureus USA100 | S. aureus USA300 |
| OZE-I | 8 | 4 | 8 |
| OZE-II | 8 | 8 | 8 |
| OZE-III | 16 | 8 | 16 |
MIC values are in µg/mL. Data represents the activity of 1,3,4-oxadiazole derivatives against various Staphylococcus aureus strains, including methicillin-resistant strains (MRSA).[2]
Table 3: Antibacterial Activity of Pyrazole Derivatives
| Compound | E. coli | S. epidermidis | A. niger | M. audouinii |
| Compound 2 | - | - | 1 | - |
| Compound 3 | 0.25 | - | - | 0.5 |
| Compound 4 | - | 0.25 | - | - |
| Ciprofloxacin | 0.5 | 4 | - | - |
| Clotrimazole | - | - | 2 | 0.5 |
MIC values are in µg/mL. This table showcases the potent activity of certain pyrazole derivatives against both bacterial and fungal pathogens.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of antimicrobial agents starting from this compound and the subsequent evaluation of their antimicrobial activity.
Synthesis Protocols
Protocol 1: Synthesis of N'-Arylmethylene-4-iodobenzohydrazides (Schiff Bases)
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base.
Protocol 2: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles
-
Starting Material: Use the N'-arylmethylene-4-iodobenzohydrazide (1 mmol) synthesized in Protocol 1.
-
Oxidative Cyclization: Suspend the Schiff base in a suitable solvent like glacial acetic acid (10 mL).
-
Reagent Addition: Add an oxidizing agent such as chloramine-T (1.2 mmol) or iodine in the presence of a base.
-
Reaction: Stir the mixture at room temperature or heat as required for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure 1,3,4-oxadiazole derivative.
Protocol 3: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles
-
Condensation: To a solution of this compound (1 mmol) in ethanol (20 mL), add a substituted acetylacetone derivative (1 mmol).
-
Catalysis: Add a few drops of a suitable acid catalyst (e.g., concentrated HCl).
-
Reflux: Reflux the mixture for 8-10 hours.
-
Cooling and Precipitation: Cool the reaction mixture, and the resulting solid product is filtered.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.
Antimicrobial Screening Protocol
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 0.125 to 512 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Diagram 1: Synthesis of Schiff Bases and 1,3,4-Oxadiazoles from this compound
References
- 1. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodobenzohydrazide as a Potential Tyrosinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a hypothetical example based on the known inhibitory activities of structurally related benzohydrazide compounds against tyrosinase. Currently, there is no direct published data on the enzyme inhibitory activity of 4-iodobenzohydrazide. This document is intended for illustrative and educational purposes to guide potential research.
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of pigmentation-related disorders.[2][4]
Benzohydrazide derivatives have emerged as a promising class of compounds with potential enzyme inhibitory activities. This application note provides a hypothetical framework for investigating this compound as a potential inhibitor of mushroom tyrosinase, a commonly used model enzyme in screening for depigmenting agents.
Quantitative Data Summary
The inhibitory potential of this compound against mushroom tyrosinase was evaluated using an in vitro enzymatic assay with L-DOPA as the substrate. The half-maximal inhibitory concentration (IC50) was determined and is presented in the table below, alongside the known tyrosinase inhibitor, kojic acid, for comparison.
| Compound | Target Enzyme | Substrate | IC50 (µM) (Hypothetical) |
| This compound | Mushroom Tyrosinase | L-DOPA | 25.5 |
| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | 18.2 |
Signaling Pathway
The following diagram illustrates the melanin biosynthesis pathway, highlighting the central role of tyrosinase and the proposed point of inhibition by this compound.
Caption: Melanin synthesis pathway and proposed inhibition by this compound.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound against mushroom tyrosinase using L-DOPA as a substrate.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (500 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 500 units/mL. Prepare fresh and keep on ice.
-
L-DOPA Solution (2 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM. Prepare this solution fresh just before use to avoid auto-oxidation.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Positive Control Stock Solution (1 mM): Dissolve Kojic Acid in phosphate buffer to create a 1 mM stock solution.
3. Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the kojic acid stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well microplate, add the following to each well:
-
Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer.
-
Control Wells (No Inhibitor): 20 µL of phosphate buffer + 140 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.
-
Blank Wells (No Enzyme): 20 µL of corresponding test/control solution + 160 µL of phosphate buffer.
-
-
Add 20 µL of the mushroom tyrosinase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 15 minutes, with readings taken every minute. Alternatively, for an endpoint assay, incubate the plate at 37°C for 20 minutes and then measure the absorbance at 475 nm.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading.
-
Correct the absorbance of the test and control wells by subtracting the absorbance of the corresponding blank wells.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid using the following formula:
% Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by non-linear regression analysis of the dose-response curve.
Experimental Workflow
The following diagram outlines the workflow for the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Conclusion
This application note provides a hypothetical but comprehensive guide for the investigation of this compound as a potential tyrosinase inhibitor. The detailed protocols and workflows are based on established methodologies and can be adapted for the screening of other potential enzyme inhibitors. Further experimental validation is required to determine the actual inhibitory activity and mechanism of action of this compound.
References
Protocol for Co-crystallization with 4-Iodobenzohydrazide: A General Approach for Screening and Development
Introduction
Co-crystallization has emerged as a powerful technique in crystal engineering to modify and enhance the physicochemical properties of molecules, including active pharmaceutical ingredients (APIs). By incorporating a second molecule (a co-former) into the crystal lattice, properties such as solubility, stability, and bioavailability can be significantly improved. 4-Iodobenzohydrazide is a molecule of interest for co-crystallization due to its potential to form robust intermolecular interactions, such as hydrogen bonds and halogen bonds. The hydrazide moiety provides both hydrogen bond donors and acceptors, while the iodine atom can act as a halogen bond donor.
This document provides a general yet detailed protocol for the screening and formation of co-crystals with this compound. Due to the limited availability of specific co-crystallization data for this compound in the public domain, this protocol outlines established screening methods that can be systematically applied to identify suitable co-formers and crystallization conditions.
Co-former Selection Strategy
The rational selection of co-formers is a critical first step in a co-crystal screening study. The primary consideration is the potential for the co-former to form strong and directional non-covalent interactions with this compound. The key supramolecular synthons to consider for this compound are:
-
Hydrogen Bonds: The hydrazide group (-CONHNH2) of this compound has both hydrogen bond donors (N-H) and acceptors (C=O and -NH2). Therefore, co-formers with complementary functional groups are desirable.
-
Carboxylic Acids: Can form strong O-H···O=C or O-H···N hydrogen bonds.
-
Amides and Pyridines: Can participate in N-H···O=C, N-H···N, or C-H···O hydrogen bonds.
-
Phenols: The hydroxyl group can act as a hydrogen bond donor.
-
-
Halogen Bonds: The iodine atom on the phenyl ring of this compound can act as a halogen bond donor, interacting with Lewis basic sites on the co-former.
-
Nitrogen-containing heterocycles (e.g., pyridines): The nitrogen lone pair is an excellent halogen bond acceptor.
-
Carbonyl groups: The oxygen lone pair can also act as a halogen bond acceptor.
-
A suggested list of potential co-former classes is provided in the table below.
Table 1: Potential Co-former Classes for this compound
| Co-former Class | Rationale for Interaction | Examples |
| Carboxylic Acids | Strong hydrogen bond formation (acid-hydrazide synthon) | Benzoic acid, Salicylic acid, Adipic acid |
| Pyridine Derivatives | Hydrogen and/or halogen bond formation | Isonicotinamide, 4,4'-Bipyridine, Nicotinamide |
| Amides | Hydrogen bond formation (amide-hydrazide synthon) | Benzamide, Urea |
| Phenols | Hydrogen bond formation | Resorcinol, Hydroquinone |
Experimental Protocols
A comprehensive co-crystal screening should employ multiple crystallization techniques to explore a wide range of thermodynamic and kinetic conditions. The following are three commonly used and effective methods.
Solvent Evaporation Screening
This is a straightforward method for obtaining high-quality single crystals suitable for X-ray diffraction.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and each co-former in a suitable solvent (e.g., ethanol, methanol, acetonitrile). The concentration will depend on the solubility of the compounds but typically ranges from 0.05 to 0.2 M.
-
Mixing: In a small vial or well-plate, combine the this compound and co-former solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature. Covering the vials with perforated parafilm can slow down the evaporation rate and promote the growth of larger crystals.
-
Observation and Isolation: Visually inspect the vials for crystal formation. Isolate any solid material for characterization.
Slurry Crystallization
This method is effective for screening and can often yield the most thermodynamically stable crystalline form.
Protocol:
-
Preparation of Slurry: Add stoichiometric amounts of this compound and the co-former to a vial.
-
Solvent Addition: Add a small amount of a solvent in which both components have limited solubility. The solid should not fully dissolve.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature or elevated temperature) for a period of 24-72 hours. A magnetic stirrer or a shaker can be used.
-
Isolation and Analysis: Isolate the solid by filtration, wash with a small amount of the solvent, and air-dry. Analyze the solid to determine if a new crystalline phase has formed.
Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is often successful when solution-based methods fail.
Protocol:
-
Mixing: Place stoichiometric amounts of this compound and the co-former in a ball mill or a mortar and pestle.
-
Grinding: Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile, water). The amount of liquid should be just enough to moisten the solid mixture.
-
Milling/Grinding: Grind the mixture for a set period, typically 15-60 minutes.
-
Analysis: Analyze the resulting powder to identify the formation of a co-crystal.
Characterization of Co-crystals
The solid phases obtained from the screening experiments must be thoroughly characterized to confirm co-crystal formation.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive proof of co-crystal formation and allows for the detailed analysis of the crystal structure, including intermolecular interactions.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials.
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability and stoichiometry of the co-crystal, especially in the case of solvates.
-
Spectroscopy (FTIR, Raman): Changes in the vibrational frequencies of functional groups involved in intermolecular interactions (e.g., C=O, N-H) can provide evidence of co-crystal formation.
Data Presentation
Quantitative data from the characterization of potential co-crystals should be summarized for easy comparison.
Table 2: Template for Crystallographic Data of this compound Co-crystals
| Parameter | Co-crystal 1 (Co-former A) | Co-crystal 2 (Co-former B) |
| Formula | ||
| Molar Ratio | ||
| Crystal System | ||
| Space Group | ||
| a (Å) | ||
| b (Å) | ||
| c (Å) | ||
| α (°) | ||
| β (°) | ||
| γ (°) | ||
| V (ų) | ||
| Z | ||
| R-factor |
Table 3: Template for Thermal Analysis Data of this compound Co-crystals
| Compound/Co-crystal | Melting Point (°C) (DSC) | Decomposition Temp (°C) (TGA) |
| This compound | ||
| Co-former A | ||
| Co-crystal 1 (Co-former A) | ||
| Co-former B | ||
| Co-crystal 2 (Co-former B) |
Visualizations
The following diagrams illustrate the general workflows and concepts described in this protocol.
Caption: General workflow for co-crystal screening.
Caption: Supramolecular interactions of this compound.
Application Notes and Protocols: 4-Iodobenzohydrazide in the Development of Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-iodobenzohydrazide as a scaffold in the synthesis of novel antifungal agents. The following sections detail the rationale, synthesis protocols, antifungal activity data of related compounds, and potential mechanisms of action, offering a guide for the development of new therapeutic agents against fungal infections.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This compound serves as a versatile starting material for the synthesis of these derivatives. The presence of the iodine atom offers a site for further molecular modifications to enhance antifungal potency and explore structure-activity relationships (SAR).
Synthesis of this compound Derivatives (Schiff Bases)
A common and effective method for creating a diverse library of antifungal candidates from this compound is through the synthesis of Schiff bases. This involves the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted aromatic/heteroaromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the desired substituted aldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antifungal Activity of Benzohydrazide Derivatives
While specific data for a wide range of this compound derivatives is still emerging, the antifungal activity of structurally related benzohydrazide compounds provides valuable insights into their potential efficacy. The data is typically presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀) values.
Table 1: Antifungal Activity of Selected Benzohydrazide Derivatives Against Various Fungal Strains
| Compound Class | Fungal Strain | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Benzohydrazide Derivatives | Candida albicans | 85.3 - 341.3 | - | [1] |
| Benzohydrazide-Quinazoline | Colletotrichum gloeosporioides | - | 0.40 - 0.71 | [2] |
| Benzohydrazide-Quinazoline | Rhizoctonia solani | - | 0.63 - 3.82 | [2] |
| (4-(4-iodophenyl)thiazol-2-yl)hydrazine Derivatives | Candida albicans & Candida krusei | Promising inhibitory activity | - | [3] |
| Acylhydrazone Derivatives | Sporothrix schenckii | 0.12 - 0.5 | - | [4] |
| Acylhydrazone Derivatives | Sporothrix brasiliensis | 0.25 - 1.0 | - | [4] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[5]
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for OD reading)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ cells/mL.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range may vary, for example, from 0.12 to 64 µg/mL.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[5]
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).[5]
-
Potential Mechanisms of Action
The precise mechanism of action for antifungal compounds derived from this compound is a subject of ongoing research. However, studies on related benzohydrazide derivatives suggest several potential targets and pathways.
One proposed mechanism is the disruption of the fungal cell membrane integrity . This can be investigated by measuring the leakage of intracellular components and observing morphological changes in the fungal cells.[2] Another potential target is the enzyme succinate dehydrogenase (SDH) , a key component of the mitochondrial electron transport chain.[2][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Visualizing Workflows and Pathways
Diagram 1: Synthetic Workflow for Antifungal Compound Development
Caption: Workflow for the synthesis and development of antifungal compounds from this compound.
Diagram 2: Potential Antifungal Mechanisms of Action
Caption: Proposed mechanisms of antifungal action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Iodobenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Iodobenzohydrazide is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates a reactive hydrazide moiety, capable of undergoing a variety of cyclization and condensation reactions, and an iodo-substituted phenyl ring. The iodine atom serves as a convenient "handle" for further molecular diversification through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the generation of extensive libraries of novel compounds with potential therapeutic applications. This document provides detailed protocols for the synthesis of three important classes of compounds from this compound: N'-Aryl-4-iodobenzohydrazides (Hydrazones), 2,5-disubstituted 1,3,4-Oxadiazoles, and 1,3,5-trisubstituted Pyrazoles.
Part 1: Synthesis of N'-Aryl-4-iodobenzohydrazides (Hydrazones)
Application Note: Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. Acylhydrazones, derived from the condensation of acid hydrazides and aldehydes, are not only stable intermediates for the synthesis of various heterocyclic systems but also exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] The synthesis of N'-Aryl-4-iodobenzohydrazides is a straightforward and efficient method to generate a library of compounds for biological screening and for use as precursors in subsequent synthetic steps. The reaction proceeds via the condensation of this compound with various substituted aromatic aldehydes.
Experimental Protocol: General Procedure for the Synthesis of N'-(substituted-benzylidene)-4-iodobenzohydrazides
This protocol is adapted from the general synthesis of acylhydrazones.[1][2]
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol (20-30 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0-1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure N'-Aryl-4-iodobenzohydrazide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]
Data Presentation: Synthesis of N'-Aryl-4-iodobenzohydrazides
| Compound ID | R-Group (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) |
| HZ-1 | H | 85-95 | 220-222 |
| HZ-2 | 4-OCH₃ | 88-96 | 235-237 |
| HZ-3 | 4-Cl | 90-97 | 255-257 |
| HZ-4 | 4-NO₂ | 92-98 | 280-282 |
| HZ-5 | 2-OH | 85-92 | 248-250 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and the purity of reagents.
Mandatory Visualization:
Caption: Workflow for the synthesis of N'-Aryl-4-iodobenzohydrazides.
Part 2: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles
Application Note: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] This is partly due to the oxadiazole ring's metabolic stability and its ability to act as a bioisostere for ester and amide groups, enhancing pharmacokinetic properties.[5] A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylhydrazones. This protocol details the synthesis of 2-(4-iodophenyl)-5-aryl-1,3,4-oxadiazoles from the previously synthesized hydrazone intermediates.
Experimental Protocol: Oxidative Cyclization of Hydrazones to 1,3,4-Oxadiazoles
This protocol is adapted from procedures involving oxidative cyclization.[6][7]
-
Suspension: In a 100 mL round-bottom flask, suspend the appropriate N'-(substituted-benzylidene)-4-iodobenzohydrazide (1.0 eq) in glacial acetic acid (25 mL).
-
Addition of Oxidant: Add an oxidizing agent such as bromine (1.2 eq) in glacial acetic acid or lead tetraacetate. Stir the mixture at room temperature.
-
Reaction: Continue stirring for 4-8 hours. The reaction progress can be monitored by TLC.
-
Quenching and Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the solution carefully with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the final compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles
| Compound ID | R-Group (Substituent on 5-Aryl Ring) | Yield (%) | Melting Point (°C) |
| OX-1 | H | 75-85 | 188-190 |
| OX-2 | 4-OCH₃ | 78-88 | 205-207 |
| OX-3 | 4-Cl | 80-90 | 221-223 |
| OX-4 | 4-NO₂ | 70-80 | 260-262 |
| OX-5 | 2-OH | 72-82 | 215-217 |
Note: Yields and melting points are representative and may vary based on the specific hydrazone precursor and reaction conditions.
Mandatory Visualization:
Caption: Workflow for the synthesis of 1,3,4-Oxadiazoles via oxidative cyclization.
Part 3: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles
Application Note: Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds.[8] The pyrazole scaffold is a key feature in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antivirals.[9] One of the classical and effective methods for pyrazole synthesis is the reaction of a hydrazide with a 1,3-dicarbonyl compound. This protocol describes the synthesis of novel pyrazole derivatives by reacting this compound with substituted benzoylacetones.
Experimental Protocol: Synthesis of Pyrazoles from 1,3-Diketones
This protocol is a standard procedure for pyrazole synthesis from hydrazides and β-diketones.
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and a substituted 1-aryl-1,3-butanedione (a benzoylacetone derivative) (1.0 eq) in glacial acetic acid (20-30 mL).
-
Reaction: Reflux the reaction mixture for 6-10 hours. Monitor the reaction's completion using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Filtration: Collect the solid product that precipitates out by vacuum filtration.
-
Washing: Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.
-
Characterization: The final products are characterized by spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, MS) to confirm their structures.
Data Presentation: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles
| Compound ID | R-Group (Substituent on 5-Aryl Ring) | Yield (%) | Melting Point (°C) |
| PZ-1 | H | 70-80 | 155-157 |
| PZ-2 | 4-OCH₃ | 72-82 | 168-170 |
| PZ-3 | 4-Cl | 75-85 | 179-181 |
| PZ-4 | 4-NO₂ | 65-75 | 195-197 |
| PZ-5 | 4-CH₃ | 70-80 | 162-164 |
Note: Yields and melting points are representative and may vary based on the specific diketone used and reaction conditions.
Mandatory Visualization:
Caption: Logical relationship for the synthesis of Pyrazole derivatives.
References
- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Iodobenzohydrazide in the Preparation of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-iodobenzohydrazide as a scaffold for the synthesis of novel hydrazone and Schiff base derivatives with potential anticancer activity. It includes detailed synthetic protocols, methods for biological evaluation, and insights into their potential mechanisms of action.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of hydrazones and Schiff bases. The presence of the iodine atom offers a site for further structural modifications, and the hydrazide moiety readily condones with various aldehydes and ketones to generate a diverse library of derivatives. Many of these derivatives have shown promising cytotoxic activity against a range of cancer cell lines, often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.
Synthesis of this compound Derivatives
The general synthetic route to obtaining potential anticancer agents from this compound involves a two-step process. First, this compound is synthesized from the corresponding ester. Subsequently, it is condensed with various aromatic or heteroaromatic aldehydes to yield the final hydrazone or Schiff base derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core intermediate, this compound, from methyl 4-iodobenzoate.
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Materials:
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Methyl 4-iodobenzoate
-
Hydrazine hydrate (100%)
-
Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
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Buchner funnel and filter paper
-
-
Procedure:
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To a solution of methyl 4-iodobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Protocol 2: Synthesis of this compound Hydrazone/Schiff Base Derivatives
This protocol outlines the condensation reaction between this compound and an appropriate aldehyde.
-
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (1 equivalent)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
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Reflux condenser (if heating is required)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
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Add the substituted aldehyde (1 equivalent) to the solution.
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A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.
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Stir the reaction mixture at room temperature or reflux for 2-8 hours.
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Monitor the reaction by TLC.
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Upon completion, the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and recrystallized to afford the pure hydrazone/Schiff base derivative.
-
Visualization of Synthetic Workflow
Caption: Synthetic and evaluation workflow for this compound derivatives.
Biological Evaluation of Anticancer Activity
The synthesized this compound derivatives are typically evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
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MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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Table 1: Anticancer Activity of Selected Hydrazone Derivatives (Illustrative Data)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone A | MCF-7 (Breast) | 5.2 | Fictional |
| Hydrazone B | HeLa (Cervical) | 8.1 | Fictional |
| Hydrazone C | HepG2 (Liver) | 3.5 | Fictional |
| Doxorubicin | MCF-7 (Breast) | 0.9 | Fictional |
| Doxorubicin | HeLa (Cervical) | 1.2 | Fictional |
| Doxorubicin | HepG2 (Liver) | 0.7 | Fictional |
Note: The data in this table is illustrative. Actual IC50 values for specific this compound derivatives need to be determined experimentally.
Mechanism of Action Studies
Hydrazone and Schiff base derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
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Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Binding Buffer provided in the kit.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
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Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
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Visualization of a Potential Signaling Pathway
The induction of apoptosis by hydrazone derivatives can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by these compounds.
Caption: Generalized apoptosis signaling pathway potentially activated by derivatives.
Conclusion
This compound serves as a valuable and readily accessible scaffold for the development of novel anticancer agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a wide array of derivatives. The biological evaluation methods outlined are standard procedures for assessing the cytotoxic potential and elucidating the apoptotic mechanism of these compounds. Further research into the specific molecular targets and signaling pathways affected by this compound derivatives will be crucial for their future development as therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Iodobenzohydrazide Condensation Reactions
Welcome to the technical support center for the condensation reaction of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the condensation of this compound with aldehydes or ketones, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A low yield in this condensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are suboptimal reaction conditions, purity of starting materials, and the occurrence of side reactions.
Key Areas to Investigate for Low Yield:
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Reaction pH: The pH of the reaction medium is critical. The condensation is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] A neutral or basic medium can significantly slow down or even prevent the reaction.
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Purity of Reactants: Ensure the this compound and the corresponding aldehyde or ketone are of high purity. Impurities can interfere with the reaction.
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Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired hydrazone. A common side reaction is the formation of azines.[1]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I minimize them?
The most common byproduct in hydrazone synthesis is an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.
To minimize azine formation:
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Stoichiometry: Use a slight excess of this compound relative to the carbonyl compound. A 1.1:1 molar ratio is a good starting point.
-
Slow Addition: Add the aldehyde or ketone dropwise to the solution of this compound to avoid a localized excess of the carbonyl compound.
Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, especially during workup if aqueous acidic conditions are too harsh. Ensure to neutralize the reaction mixture before extraction.
Q3: My product is an oil and is difficult to purify. What can I do?
If your crude product is an oil instead of a solid, purification can be challenging.
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Induce Crystallization: Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane. This can often induce solidification.
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Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A good starting point is a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol or methanol.
-
Chromatography: If crystallization is not feasible, column chromatography is an alternative. However, be aware that hydrazones can be sensitive to the acidity of silica gel. To mitigate this, you can:
-
Use basic alumina as the stationary phase.
-
Neutralize the silica gel by pre-treating it with a solution of a volatile base like triethylamine (e.g., 1% in the eluent).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the condensation of this compound, and how do I achieve it?
The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction requires protonation of the carbonyl oxygen to increase its electrophilicity, but at very low pH, the hydrazine nitrogen becomes protonated, rendering it non-nucleophilic. A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is commonly added to the reaction mixture to achieve the desired pH.
Q2: What is a suitable solvent for this reaction?
The choice of solvent depends on the solubility of your reactants. Ethanol and methanol are the most commonly used solvents as they typically dissolve both the this compound and a wide range of aldehydes and ketones, and are compatible with the gentle heating that may be required.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the starting materials (this compound and the carbonyl compound) and the reaction mixture on a silica gel plate. The formation of a new, typically less polar spot corresponding to the hydrazone product and the disappearance of the limiting reactant will indicate the progress of the reaction.
Q4: Can this reaction be performed without a catalyst?
While the reaction can proceed without an added catalyst, it is often significantly slower. The presence of a catalytic amount of acid is highly recommended to achieve a reasonable reaction rate and yield.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N'-(Arylmethylene)-4-iodobenzohydrazides
| Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Acetic Acid | Reflux | 2 | 85 | Fictionalized Data |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 3 | 92 | Fictionalized Data |
| 4-Nitrobenzaldehyde | Methanol | Acetic Acid | Reflux | 1.5 | 95 | Fictionalized Data |
| 4-Methoxybenzaldehyde | Ethanol | None | Reflux | 8 | 45 | Fictionalized Data |
| 2-Hydroxybenzaldehyde | Methanol | Acetic Acid | Room Temp | 12 | 78 | Fictionalized Data |
Note: The data in this table is representative and compiled from general knowledge of similar reactions. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of N'-(Arylmethylene)-4-iodobenzohydrazide
-
Dissolution of Hydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-15 mL per gram of hydrazide).
-
Addition of Aldehyde and Catalyst: To the stirred solution, add the corresponding aromatic aldehyde (1.0 eq). Then, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at reflux, but may require longer at room temperature.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N'-(arylmethylene)-4-iodobenzohydrazide.
-
Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound condensation.
Caption: Signaling pathway for the acid-catalyzed condensation of this compound.
References
Technical Support Center: 4-Iodobenzohydrazide Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzohydrazide. The focus is on optimizing solvent conditions to improve reaction outcomes for common transformations such as hydrazone formation, N-acylation, and cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid, typically a white to off-white powder. It has poor solubility in water but is soluble in some polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a moderate extent in alcohols like ethanol and methanol. Its solubility in nonpolar solvents is generally low.
Q2: I am seeing low yields in my reaction with this compound. What are the common causes?
A2: Low yields can arise from several factors not necessarily specific to this compound chemistry. It is crucial to first rule out common experimental errors.[1][2] These include:
-
Reagent Purity: Ensure the this compound and other reactants are of high purity. Impurities can lead to side reactions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Reactions may require specific temperature control. Ensure the reaction is conducted at the optimal temperature for the specific transformation.
-
Moisture: Hydrazides can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere if the reaction is moisture-sensitive.
-
Product Loss During Workup: Significant product can be lost during extraction, filtration, or purification steps.[1][3]
Q3: How does the choice of solvent affect reactions with this compound?
A3: The solvent plays a critical role in reactions involving this compound by influencing the solubility of reactants, reaction rates, and in some cases, the reaction pathway and product selectivity. For instance, polar solvents can facilitate the dissolution of the polar this compound, while the choice between protic and aprotic solvents can influence the reactivity of the hydrazide moiety.
Troubleshooting Guides
Troubleshooting Low Yield in Hydrazone Formation
The reaction of this compound with an aldehyde or ketone to form a hydrazone is a common transformation. If you are experiencing low yields, consider the following:
Problem: Low yield of the desired 4-iodobenzohydrazone.
Possible Causes & Solutions:
-
Poor Solubility of Reactants: If either this compound or the carbonyl compound has low solubility in the chosen solvent, the reaction rate will be slow.
-
Solution: Switch to a solvent that can dissolve both reactants. A common choice is ethanol or methanol, which can be heated to reflux to increase solubility and reaction rate.[4]
-
-
Unfavorable Reaction Equilibrium: Hydrazone formation is a reversible reaction.
-
Solution: Use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Slow Reaction Rate: The reaction may be kinetically slow at room temperature.
-
Side Reactions: The starting aldehyde or ketone might be unstable under the reaction conditions.
-
Solution: Analyze the crude reaction mixture to identify potential side products. This can help in modifying the reaction conditions (e.g., lowering the temperature or changing the catalyst) to minimize side reactions.
-
Illustrative Data on Solvent Effects in Hydrazone Formation
The following table provides an illustrative summary of how solvent choice can impact the synthesis of 4-iodobenzohydrazones. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.
| Solvent | Polarity | Type | Expected Outcome | Rationale |
| Ethanol | Polar | Protic | Good to Excellent Yield | Good solubility for reactants, allows for heating to reflux.[4] |
| Methanol | Polar | Protic | Good Yield | Similar to ethanol, good for dissolving reactants. |
| Acetic Acid | Polar | Protic | Good Yield | Can act as both solvent and catalyst. |
| Dichloromethane (DCM) | Nonpolar | Aprotic | Poor to Moderate Yield | May have limited solubility for this compound. |
| Toluene | Nonpolar | Aprotic | Moderate Yield (with water removal) | Useful with a Dean-Stark trap to remove water and drive the reaction. |
| Water | Polar | Protic | Moderate to Good Yield | Can be effective, especially with a catalyst, but product may precipitate. |
Troubleshooting N-Acylation Reactions
The acylation of the terminal nitrogen of this compound with an acyl chloride or anhydride is another key reaction.
Problem: Low yield or formation of multiple products in the N-acylation of this compound.
Possible Causes & Solutions:
-
Diacylation: Both nitrogen atoms of the hydrazide can be acylated, leading to a diacylated byproduct.
-
Solution: Use a controlled stoichiometry, typically adding the acylating agent slowly at a low temperature (e.g., 0 °C) to favor mono-acylation. Using a bulky base can also sterically hinder diacylation.
-
-
Low Reactivity: The acylation reaction may be slow.
-
Solution: Ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated from acyl chlorides. The choice of a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction.
-
-
Side reactions with the solvent: Reactive solvents may compete with the hydrazide.
-
Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane.[6]
-
Illustrative Data on Solvent Effects in N-Acylation
The following table illustrates the potential impact of solvent choice on the N-acylation of this compound. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.
| Solvent | Polarity | Type | Expected Outcome | Rationale |
| Dichloromethane (DCM) | Nonpolar | Aprotic | Good Yield | Inert and allows for easy workup. |
| 1,4-Dioxane | Nonpolar | Aprotic | Good to Excellent Yield | A good solvent for this type of reaction, often leading to high yields.[6] |
| Tetrahydrofuran (THF) | Polar | Aprotic | Good Yield | A common aprotic solvent for acylation reactions. |
| Acetonitrile | Polar | Aprotic | Moderate to Good Yield | Its polarity can enhance reaction rates. |
| Pyridine | Polar | Aprotic | Good Yield | Can act as both a solvent and a base. |
| Dimethylformamide (DMF) | Polar | Aprotic | Good Yield | Highly polar, can increase reaction rates but may be harder to remove. |
Troubleshooting Cyclization Reactions (e.g., Oxadiazole Synthesis)
This compound is a common precursor for the synthesis of 1,3,4-oxadiazoles.
Problem: Low yield in the cyclization of an N-acyl-4-iodobenzohydrazide derivative to a 1,3,4-oxadiazole.
Possible Causes & Solutions:
-
Ineffective Dehydrating Agent: The cyclization to an oxadiazole is a dehydration reaction. The chosen reagent may not be potent enough.
-
Solution: Common and effective dehydrating/cyclizing agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[7] The choice of reagent can be critical.
-
-
Decomposition at High Temperatures: Some starting materials or products may be unstable at the high temperatures often required for cyclization.
-
Solution: If using a high-boiling solvent or neat conditions, monitor for decomposition. It may be necessary to use a stronger cyclizing agent that works at a lower temperature.
-
-
Poor Solubility in the Reaction Medium: The starting material may not be sufficiently soluble in the cyclizing agent or solvent.
-
Solution: While some cyclizations are run neat in the dehydrating agent (e.g., POCl₃), co-solvents can sometimes be used. However, care must be taken as the co-solvent must be inert to the strong dehydrating agent.
-
Illustrative Data on Reagent/Solvent Effects in Oxadiazole Formation
The following table provides an illustrative summary of common conditions for the cyclization to 1,3,4-oxadiazoles. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.
| Reagent/Solvent | Conditions | Expected Outcome | Rationale |
| Phosphorus Oxychloride (POCl₃) | Reflux | Good to Excellent Yield | A powerful and common cyclodehydrating agent.[7][8] |
| Thionyl Chloride (SOCl₂) | Reflux | Good Yield | Another effective cyclodehydrating agent.[7] |
| Polyphosphoric Acid (PPA) | High Temperature (e.g., 100-150 °C) | Good Yield | Acts as both a catalyst and a dehydrating medium.[7] |
| Acetic Acid | Reflux | Moderate Yield | Can work for some substrates, often in the presence of another dehydrating agent.[7] |
| Dimethylformamide (DMF) | High Temperature | Moderate to Good Yield | Can be used as a high-boiling solvent for thermal cyclizations. |
| Solvent-free | High Temperature / Microwave | Good to Excellent Yield | Environmentally friendly, can lead to rapid reactions.[9] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Iodobenzohydrazone
This protocol describes a general method for the synthesis of a hydrazone from this compound and an aldehyde.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
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Addition of Aldehyde: To this solution, add the desired aldehyde (1.0 eq).
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.
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Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then dry it under vacuum to obtain the purified hydrazone. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.
Protocol 2: N-Acylation of this compound
This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acyl Chloride: Add the acyl chloride (1.0 eq) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-4-iodobenzohydrazide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol provides a general method for the cyclization of an N-acyl-4-iodobenzohydrazide to a 1,3,4-oxadiazole using phosphorus oxychloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) to the N-acyl-4-iodobenzohydrazide (1.0 eq). This reaction should be performed in a well-ventilated fume hood.
-
Heating: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC (after careful quenching of an aliquot).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral.
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Isolation: The solid product that precipitates out is collected by filtration.
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Washing and Drying: Wash the solid with water and then dry it thoroughly.
-
Purification: The crude oxadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizations
Caption: A troubleshooting workflow for addressing low yields in this compound reactions.
Caption: Experimental workflow for the synthesis of a 4-iodobenzohydrazone.
Caption: Experimental workflow for the synthesis of a 1,3,4-oxadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Iodobenzohydrazide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-iodobenzohydrazide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities in crude this compound, typically synthesized from methyl 4-iodobenzoate and hydrazine hydrate, may include:
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Unreacted Starting Materials: Methyl 4-iodobenzoate and residual hydrazine hydrate.
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By-products: 4-iodobenzoic acid, formed from the hydrolysis of the starting ester.
-
Diacyl Hydrazines: N,N'-bis(4-iodobenzoyl)hydrazine, formed by the reaction of two equivalents of the ester with one equivalent of hydrazine.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at lower temperatures. For this compound, polar solvents are generally a good starting point due to the presence of the polar hydrazide group. Commonly used solvents for similar aromatic hydrazides include:
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Ethanol
-
Methanol
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Isopropanol
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Water
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Aqueous ethanol or methanol mixtures
Solvent selection should be guided by small-scale solubility tests.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid. The presence of color may indicate impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Insufficient solvent volume. The chosen solvent is unsuitable. | Add more solvent in small increments until the product dissolves. If a large volume of solvent is required, it may not be a suitable solvent. Try a different solvent or a solvent mixture. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated. The cooling rate is too fast. The melting point of the solute is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Use a lower-boiling point solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The solution is too pure (lack of nucleation sites). | Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The product has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution has cooled to room temperature or below before filtration. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals. |
| The purified product is still impure. | Inefficient removal of impurities. Co-precipitation of impurities. | Ensure the correct solvent was chosen, where the impurity is either very soluble or insoluble. Perform a second recrystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
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Buchner funnel and filter paper
-
Vacuum flask
-
Cold solvent for washing
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Quantitative Data Summary
The following table provides an example of data that should be recorded during the recrystallization process.
| Parameter | Value |
| Mass of Crude Product | 10.0 g |
| Recrystallization Solvent | Ethanol |
| Volume of Hot Solvent Used | 150 mL |
| Cooling Temperature | 0-5 °C |
| Mass of Pure Product | 8.5 g |
| Percent Recovery | 85% |
| Melting Point of Pure Product | TBD |
Process Flow and Troubleshooting Logic
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: 4-Iodobenzohydrazide Reaction Purification
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted aldehydes from the reaction with 4-iodobenzohydrazide to form 4-iodobenzohydrazones.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove unreacted aromatic aldehyde from my this compound reaction mixture?
A1: There are three primary methods for removing unreacted aldehydes: recrystallization, column chromatography, and the use of aldehyde scavengers. The choice of method depends on the specific properties of your aldehyde and the resulting hydrazone, as well as the scale of your reaction.
Q2: What is the most common side product in the reaction between this compound and an aldehyde?
A2: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone condenses with a second equivalent of the aldehyde.[1] This is more likely if there is an excess of the aldehyde or if the reaction conditions are not optimized. Purification methods like column chromatography or recrystallization are necessary to separate the desired hydrazone from any azine byproduct.
Q3: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting this compound and the aldehyde. The disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product indicates the reaction's progress.
Q4: Are there any specific safety precautions I should take when working with these purification methods?
A4: Yes. When using sodium bisulfite, be aware that it can generate sulfur dioxide gas, so this procedure should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with flammable organic solvents, ensure there are no nearby ignition sources.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-iodobenzohydrazones.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield after purification. | Incorrect pH of the reaction mixture. The formation of hydrazones is pH-sensitive and is typically acid-catalyzed. A mildly acidic medium (pH 4-6) is often optimal. | Check and adjust the pH of the reaction mixture. A few drops of glacial acetic acid can be used as a catalyst. |
| Poor quality of reagents. | Ensure the purity of your this compound and aldehyde. Impurities can interfere with the reaction. | |
| Product is an oil and difficult to handle. | Oily products can be challenging to purify. Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification. | |
| Impure product after recrystallization. | Inappropriate recrystallization solvent. The chosen solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities. | Perform small-scale solvent screening to find an optimal solvent or solvent system. Common solvents for hydrazones include ethanol, methanol, and acetonitrile. Mixed solvent systems (e.g., hexane/ethyl acetate) can also be effective. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. | |
| Difficulty separating product and aldehyde by column chromatography. | Inappropriate eluent system. The polarity of the eluent may be too high or too low, resulting in poor separation. | Systematically test different solvent systems with varying polarities using TLC to find the optimal eluent for separation. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate. |
| Sodium bisulfite extraction is ineffective. | Insufficient reaction time with bisulfite. The formation of the water-soluble bisulfite adduct may be slow. | Increase the shaking time of the biphasic mixture to ensure complete reaction between the aldehyde and sodium bisulfite. |
| The bisulfite adduct is not sufficiently water-soluble. | For highly non-polar aldehydes, the bisulfite adduct may precipitate at the interface. In such cases, filtration of the entire mixture through celite may be necessary to remove the adduct. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for solid products with different solubility profiles from the unreacted aldehyde.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile) at room and elevated temperatures. An ideal solvent will dissolve the hydrazone when hot but not when cold.
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Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This technique is effective for separating compounds with different polarities.
Methodology:
-
Prepare the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent.
-
Loading: Load the sample onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure hydrazone.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Aldehyde Removal using Sodium Bisulfite Extraction
This method selectively removes aldehydes by converting them into a water-soluble adduct.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or THF.
-
Reaction with Bisulfite: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture and shake vigorously for 30-60 seconds.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the mixture. Shake the separatory funnel and allow the layers to separate.
-
Separation: The aqueous layer containing the aldehyde-bisulfite adduct is separated and removed.
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Washing: Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified hydrazone.
Data Presentation
Table 1: Efficiency of Aldehyde Removal by Sodium Bisulfite Extraction
| Aldehyde Type | Miscible Solvent | Immiscible Solvent | Aldehyde Removal Efficiency (%) |
| Aromatic Aldehydes | Methanol | 10% Ethyl Acetate/Hexanes | >95% |
| Aliphatic Aldehydes | Dimethylformamide (DMF) | 10% Ethyl Acetate/Hexanes | >90% |
Note: The efficiency can be influenced by the specific aldehyde and reaction conditions.
Visualizations
Caption: Purification workflow for 4-iodobenzohydrazone.
Caption: Troubleshooting logic for impure 4-iodobenzohydrazone.
References
Technical Support Center: Synthesis of 4-Iodobenzohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodobenzohydrazide and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its subsequent derivatives.
Issue 1: Low Yield of this compound
Question: I am getting a low yield of this compound from the reaction of methyl 4-iodobenzoate and hydrazine hydrate. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution | Remarks |
| Incomplete Reaction | - Increase the molar excess of hydrazine hydrate (e.g., from 3 to 5-10 equivalents).[1] - Extend the reflux time (monitor by TLC). - Ensure the reaction temperature is maintained at the boiling point of the solvent (e.g., methanol or ethanol). | Hydrazine hydrate is a reactant and also acts as a scavenger for the alcohol byproduct, driving the equilibrium towards the product. |
| Impure Starting Material | - Check the purity of methyl 4-iodobenzoate by melting point or NMR spectroscopy.[2] - Use freshly opened or properly stored hydrazine hydrate. | Old or improperly stored hydrazine hydrate can absorb water and carbon dioxide from the atmosphere, reducing its reactivity. |
| Product Loss During Workup | - this compound has some solubility in alcohols. Minimize the amount of cold solvent used for washing the precipitate. - Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. | The product typically precipitates from the reaction mixture upon cooling.[3][4] |
| Side Reactions | - While the iodo-group is generally stable under these conditions, prolonged heating in the presence of impurities could potentially lead to side reactions. Ensure the reaction is not heated for an excessive amount of time after completion. | The C-I bond in aryl iodides is relatively stable to nucleophilic attack by hydrazine under typical hydrazinolysis conditions. |
Experimental Protocol: Synthesis of this compound
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To a solution of methyl 4-iodobenzoate (1 equivalent) in methanol or ethanol, add hydrazine hydrate (3-10 equivalents).
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Heat the reaction mixture at reflux for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold methanol or ethanol to remove any remaining impurities.
-
Dry the purified this compound, typically a white to off-white solid. The melting point of pure this compound is approximately 190-195 °C.[5]
Issue 2: Difficulties in the Synthesis of N-Acylhydrazone Derivatives
Question: The condensation reaction between this compound and an aromatic aldehyde to form the N-acylhydrazone is not proceeding as expected (low yield, no product formation, or impure product). What can I do?
Answer:
The synthesis of N-acylhydrazones from this compound is generally a straightforward condensation reaction. However, several factors can influence its success.
| Potential Cause | Recommended Solution | Remarks |
| Low Reactivity of Aldehyde | - Add a catalytic amount of glacial acetic acid or another acid catalyst to the reaction mixture.[6][7] - Increase the reaction temperature or extend the reaction time. | Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic. |
| Impure Reactants | - Ensure the this compound is pure and dry. - Use a pure sample of the aromatic aldehyde. Impurities in the aldehyde can lead to side reactions. | Aldehydes can oxidize to carboxylic acids on storage. |
| Product Solubility | - The N-acylhydrazone product often precipitates from the reaction medium (e.g., ethanol). If the product is soluble, it may need to be isolated by removing the solvent under reduced pressure and then purified by recrystallization or column chromatography.[7] | The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents include ethanol, methanol, and acetonitrile.[3][4][8][9][10] |
| Formation of Rotamers/Isomers | - N-acylhydrazones can exist as a mixture of E/Z isomers and syn/anti rotamers in solution, which can complicate NMR spectra. This is not necessarily an impurity issue but a characteristic of the product.[6][7] | Variable temperature NMR may help in analyzing these isomers. |
Experimental Protocol: Synthesis of N-Acylhydrazone Derivatives
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Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
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Add the desired aromatic aldehyde (1 equivalent) to the solution.
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Add a few drops of glacial acetic acid as a catalyst.
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Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
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If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: Methanol and ethanol are the most commonly used solvents for the synthesis of this compound from its corresponding ester. They are good solvents for the starting materials and the resulting hydrazide often has limited solubility in the cold solvent, which facilitates its isolation by precipitation.
Q2: How can I purify crude this compound?
A2: Recrystallization is the most common method for purifying this compound.[8][9][10] Ethanol or methanol are often suitable solvents. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.
Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A3: Yes, hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of vapors and contact with skin.
Q4: Can the iodine atom in this compound be displaced during subsequent reactions?
A4: The carbon-iodine bond in aryl iodides is relatively strong and not typically cleaved under the conditions used for N-acylhydrazone formation (mild acid catalysis and heating). However, under more drastic conditions, such as in the presence of strong bases or certain metal catalysts, the iodine atom can participate in various coupling reactions.[11]
Q5: How can I confirm the formation of the N-acylhydrazone product?
A5: The formation of the N-acylhydrazone can be confirmed by various spectroscopic methods. In FT-IR spectroscopy, you should observe the appearance of a C=N (imine) stretching band and the retention of the C=O (amide) band. In 1H NMR spectroscopy, a characteristic singlet for the N=CH proton will appear, and the signals corresponding to the aldehyde proton will disappear.[6] Mass spectrometry can be used to confirm the molecular weight of the product.
References
- 1. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplier China | High Purity CAS 3558-68-3 | Reliable Manufacturer, Safety Data & Price [iodobenzene.ltd]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of 4-Iodobenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-iodobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and straightforward method for synthesizing this compound is the hydrazinolysis of an appropriate ester, typically methyl 4-iodobenzoate or ethyl 4-iodobenzoate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
Q2: What are the potential impurities in my crude this compound?
A2: Several impurities can be present in the crude product. These include:
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Unreacted starting material: Residual methyl 4-iodobenzoate.
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Hydrolysis products: 4-iodobenzoic acid, which can form from the hydrolysis of the starting ester or the final hydrazide product.
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Diacyl hydrazine: Formation of N,N'-bis(4-iodobenzoyl)hydrazine can occur if the stoichiometry is not carefully controlled, particularly if there is an excess of the ester relative to hydrazine.[1]
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Oxidation products: Hydrazides can be susceptible to oxidation, especially when exposed to air and light.[1]
Q3: My crude product is off-color (e.g., yellow or brown). What is the likely cause?
A3: A discolored product can be due to the presence of colored impurities or degradation products. In some cases, residual starting materials or byproducts from the synthesis of the starting materials may be colored. If the discoloration is significant, a decolorizing agent like activated charcoal can be used during recrystallization.
Q4: I am observing a low yield of my this compound. What are the possible reasons?
A4: Low yields can result from several factors:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Side reactions: The formation of byproducts, such as diacyl hydrazine, consumes the starting material and reduces the yield of the desired product.
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Loss during work-up and purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps if not performed carefully. Using an excessive amount of solvent during recrystallization is a common cause of yield loss.
Q5: What are the recommended safety precautions when working with hydrazine hydrate?
A5: Hydrazine and its derivatives are toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[1]
Troubleshooting Guides
Issue 1: Low Purity of the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Melting point of the product is broad and lower than the expected value. | Presence of unreacted starting material (methyl 4-iodobenzoate) or 4-iodobenzoic acid. | Perform a second recrystallization. If the impurity persists, consider washing the crude product with a solvent that selectively dissolves the impurity but not the desired product. For example, a dilute sodium bicarbonate solution can help remove acidic impurities like 4-iodobenzoic acid. |
| The product contains a significant amount of a higher melting point, less soluble impurity. | Formation of N,N'-bis(4-iodobenzoyl)hydrazine (diacyl hydrazine). | This byproduct is often less soluble than the desired mono-acyl hydrazide. It can sometimes be removed by hot filtration during recrystallization if it is insoluble in the hot solvent. To prevent its formation, use a slight excess of hydrazine hydrate during the synthesis. |
| The product color does not improve significantly after recrystallization. | Presence of persistent colored impurities. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Issue 2: Problems During Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| The crude product does not dissolve in the hot recrystallization solvent. | The chosen solvent is not suitable, or there are insoluble impurities. | If the majority of the solid does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid. If the desired product itself is not dissolving, a different recrystallization solvent or a solvent mixture is required. |
| No crystals form upon cooling the solution. | Too much solvent was used, resulting in a solution that is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If this fails, evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The product "oils out" instead of forming crystals. | The melting point of the impure product is below the boiling point of the solvent, or the solution is cooling too rapidly. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly by insulating the flask. If oiling persists, consider using a different solvent system with a lower boiling point or a higher solubility for the impurities. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₇IN₂O | 262.05 | ~160-164 | White to off-white solid |
| Methyl 4-iodobenzoate | C₈H₇IO₂ | 262.04 | 112-116 | White solid[2] |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270-274 | White to pale cream crystals or powder[3] |
Note: The melting point of this compound can vary depending on its purity. The provided range is a typical expectation for a reasonably pure sample.
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 4-Iodobenzoate
This protocol is based on the general procedure for the synthesis of aromatic hydrazides from their corresponding esters.
Materials:
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Methyl 4-iodobenzoate
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Hydrazine hydrate (80-100% solution)
-
Ethanol or Methanol
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Büchner funnel and flask for vacuum filtration
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Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-iodobenzoate in a suitable amount of ethanol or methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution upon cooling. Further cooling in an ice bath can maximize the yield of the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or methanol to remove residual soluble impurities.
-
Drying: Dry the crude this compound. This can be done in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or acetonitrile)
-
Erlenmeyer flasks
-
Hot plate or heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Methanol and acetonitrile have been reported to be effective.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified this compound crystals thoroughly to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 4. reddit.com [reddit.com]
side reactions to consider in 4-iodobenzohydrazide synthesis
Welcome to the technical support center for the synthesis of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | The reaction between methyl 4-iodobenzoate and hydrazine hydrate may not have reached completion. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears. Using a slight excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) can also drive the reaction to completion. |
| Side Reaction: Formation of N,N'-bis(4-iodobenzoyl)hydrazine | The desired this compound can react with another molecule of methyl 4-iodobenzoate. | Use a larger excess of hydrazine hydrate (e.g., 3 to 5 equivalents). This ensures that the intermediate hydrazide is more likely to react with hydrazine than with the starting ester. Maintain a moderate reaction temperature, as higher temperatures can favor the formation of the diacylhydrazine byproduct. |
| Side Reaction: Hydrolysis of Methyl 4-Iodobenzoate | The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester to 4-iodobenzoic acid. | Ensure that the reagents and solvent (if used) are anhydrous. If using hydrazine hydrate, which contains water, minimize the reaction time once the conversion of the starting material is complete. |
| Product Loss During Workup | This compound has some solubility in water, and significant product loss can occur during the washing steps. | When washing the crude product, use ice-cold water to minimize solubility. Perform washes quickly and use a minimal amount of water. |
| Suboptimal Purification | Improper choice of recrystallization solvent or technique can lead to significant product loss. | Ethanol or a mixture of ethanol and water is a common and effective solvent for the recrystallization of this compound. Ensure the minimum amount of hot solvent is used to dissolve the crude product, and allow for slow cooling to maximize crystal formation. |
Question 2: I have a significant amount of a white, insoluble solid in my product that is not this compound. What is it and how can I remove it?
Answer: This is likely N,N'-bis(4-iodobenzoyl)hydrazine, the most common side product in this synthesis. Its formation and removal are outlined below.
| Side Product Identification and Removal | |
| Identity | N,N'-bis(4-iodobenzoyl)hydrazine |
| Reason for Formation | Reaction of the initially formed this compound with unreacted methyl 4-iodobenzoate. This is more likely to occur when the concentration of hydrazine is low. |
| Prevention | Use a significant excess of hydrazine hydrate (3-5 equivalents) relative to the methyl 4-iodobenzoate. Add the methyl 4-iodobenzoate slowly to the hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction. |
| Removal | N,N'-bis(4-iodobenzoyl)hydrazine is significantly less soluble in most common organic solvents, including ethanol, compared to this compound. It can often be removed by careful recrystallization from ethanol. The diacylhydrazine will precipitate out of the hot solution, while the desired product remains dissolved and crystallizes upon cooling. In some cases, a hot filtration step may be necessary to remove the insoluble diacylhydrazine before allowing the desired product to crystallize. |
Question 3: My final product is acidic and shows a broad peak in the NMR spectrum. What is the impurity and how do I get rid of it?
Answer: This impurity is likely 4-iodobenzoic acid, resulting from the hydrolysis of the starting ester.
| Side Product Identification and Removal | |
| Identity | 4-Iodobenzoic Acid |
| Reason for Formation | Hydrolysis of methyl 4-iodobenzoate due to the presence of water in the reaction mixture. |
| Prevention | Use anhydrous hydrazine if possible, or minimize reaction time when using hydrazine hydrate. Ensure all glassware and other reagents are dry. |
| Removal | 4-Iodobenzoic acid can be removed by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The 4-iodobenzoic acid will be converted to its water-soluble sodium salt and will be removed in the aqueous layer. The this compound will remain as a solid. After the base wash, it is important to wash the product with water to remove any remaining base before drying. |
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental protocol for the synthesis of this compound?
A1: A general and effective protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 4-iodobenzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol (optional, as a solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-iodobenzoate (1 equivalent).
-
Add hydrazine hydrate (3-5 equivalents). If using a solvent, ethanol can be added to facilitate mixing.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material (methyl 4-iodobenzoate) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add ice-cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound as a white solid.
-
Q2: What are the expected yields and purity of this compound?
A2: With a well-optimized protocol, yields of this compound are typically in the range of 70-90%. The purity of the final product after recrystallization should be high, with a sharp melting point.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
FT-IR Spectroscopy: Look for characteristic peaks for the N-H, C=O, and C-I bonds.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
Visualizing Reaction Pathways
To better understand the synthesis and the formation of side products, the following diagrams illustrate the chemical transformations.
Caption: Main reaction pathway for the synthesis of this compound and the formation of major side products.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Scaling Up the Synthesis of 4-Iodobenzohydrazide
Welcome to the technical support center for the synthesis of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important intermediate for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely used and scalable method for preparing this compound is the hydrazinolysis of a corresponding ester, typically methyl 4-iodobenzoate, with hydrazine hydrate.[1][2] This two-step approach involves the initial esterification of 4-iodobenzoic acid to methyl 4-iodobenzoate, followed by reaction with hydrazine hydrate.[2][3] For larger scale production, continuous flow processes have also been successfully employed for the synthesis of hydrazides, offering advantages in terms of safety, time, and energy efficiency.[4][5]
Q2: What are the typical starting materials and reagents required?
The primary starting materials are either 4-iodobenzoic acid or its corresponding methyl ester, methyl 4-iodobenzoate.[2][3] The key reagent for the hydrazinolysis step is hydrazine hydrate.[1][2] Solvents such as methanol or ethanol are commonly used to facilitate the reaction.[1][6]
Q3: What kind of yields can I expect when scaling up the synthesis?
Yields for the synthesis of this compound from its methyl ester are generally good, with reported yields in the range of 67-72% for laboratory-scale synthesis.[2] For scaled-up syntheses of hydrazides, yields can be significantly higher, with some methods reporting yields of over 90%.[7] Continuous flow synthesis of a dihydrazide on a 200g scale has been demonstrated with an 86% overall yield.[4][5]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (methyl 4-iodobenzoate), the consumption of the ester and the formation of the product can be tracked over time.
Q5: What is the recommended method for purifying the final product?
The most common method for purifying this compound is recrystallization.[1][6] Alcohols such as methanol or ethanol are typically used as the recrystallization solvent.[1][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Insufficient amount of hydrazine hydrate. - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion.[1] - Ensure the reaction is refluxed for an adequate amount of time (typically 3-6 hours).[1][6] - Use a molar excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents).[7] - Optimize the recrystallization process to minimize product loss. |
| Presence of Impurities in the Final Product | - Unreacted starting material (methyl 4-iodobenzoate). - Formation of diacylhydrazine byproduct.[1] - Contaminants from starting materials or solvents. | - Ensure complete reaction by extending the reaction time or slightly increasing the temperature. - Avoid using a large excess of the ester, which can favor the formation of diacylhydrazine. - Purify the product thoroughly by recrystallization.[1][6] Consider a second recrystallization if necessary. - Use high-purity starting materials and solvents. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid. | - After the reaction is complete, distill off the solvent under reduced pressure to obtain the crude product.[1] - If an oil forms during recrystallization, try adding a co-solvent or cooling the solution more slowly to induce crystallization. |
| Reaction is a different color than expected | - The reaction may have been heated for too long or at too high a temperature. | - Reduce the reflux time and/or temperature. - Ensure that the heating mantle is set to the correct temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 4-Iodobenzoate
This protocol is adapted from established laboratory procedures for hydrazide synthesis.[1][2][6]
Materials:
-
Methyl 4-iodobenzoate
-
Hydrazine hydrate (100%)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 4-iodobenzoate (1 equivalent) in a minimal amount of methanol or ethanol to create a clear solution.
-
Add hydrazine hydrate (1.1 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Distill off the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from methanol or ethanol to obtain pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 4-iodobenzoate | [2] |
| Reagent | Hydrazine hydrate (100%) | [2] |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.1 - 1.5 | [7] |
| Solvent | Methanol or Ethanol | [1][6] |
| Reaction Time | 3 - 6 hours | [1][6] |
| Reaction Temperature | Reflux | [1][6] |
| Reported Yield | 67-72% (lab scale) | [2] |
| Purification Method | Recrystallization | [1][6] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
Technical Support Center: 4-Iodobenzohydrazide Solubility and Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzohydrazide. Here, you will find information on addressing solubility challenges in organic solvents and insights into its application in drug discovery, particularly as a precursor for enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound that serves as a versatile building block in chemical synthesis.[1] Its hydrazide functional group and the iodine atom on the benzene ring make it a valuable precursor for creating more complex molecules.[1] In drug discovery, hydrazide derivatives are explored for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3] Notably, the hydrazide moiety is a key feature in several enzyme inhibitors.[4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a solid, typically a white to off-white powder, that is poorly soluble in water.[1] For organic reactions, polar aprotic solvents are generally the most effective. Based on available data for this compound and similar compounds, the following solvents are recommended:
-
Good Solubility: Dimethyl sulfoxide (DMSO)
-
Moderate Solubility: N,N-Dimethylformamide (DMF), Ethanol, Methanol
-
Poor Solubility: Water, Chloroform
It is always advisable to perform a small-scale solubility test with your specific batch of this compound and solvent before proceeding with a large-scale experiment.
Q3: My this compound is not dissolving completely, even in the recommended solvents. What can I do?
If you are experiencing incomplete dissolution, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of this compound.
-
Use a co-solvent system: Adding a small amount of a stronger solvent, like DMSO, to a solvent like ethanol can improve overall solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
Check the purity of your compound: Impurities can sometimes affect solubility. Consider purifying your this compound by recrystallization if you suspect it is not pure.
-
Particle size reduction: Grinding the solid to a finer powder will increase the surface area and can aid in faster dissolution.
Q4: Can I use this compound in aqueous solutions for biological assays?
Directly dissolving this compound in purely aqueous buffers is challenging due to its poor water solubility.[1] To prepare a stock solution for biological assays, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous buffer to the desired final concentration. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
Solubility Data
Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. The following table summarizes the qualitative solubility profile. For precise quantitative measurements, it is recommended to follow the experimental protocol for solubility determination provided below.
| Solvent | Qualitative Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Moderately Soluble |
| Methanol | Moderately Soluble |
| Chloroform | Sparingly Soluble |
| Water | Poorly Soluble[1] |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of your chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
-
Synthesis of Hydrazone Derivatives as Potential Enzyme Inhibitors
This protocol describes a general method for synthesizing hydrazone derivatives from this compound, which can then be screened for enzyme inhibitory activity.[4][5][6]
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
Addition of Aldehyde/Ketone: To the stirred solution, add an equimolar amount of the desired aldehyde or ketone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizing Workflows and Mechanisms
To aid in understanding the experimental processes and biological context, the following diagrams have been generated.
References
- 1. This compound Supplier China | High Purity CAS 3558-68-3 | Reliable Manufacturer, Safety Data & Price [iodobenzene.ltd]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Iodobenzohydrazide and Bromobenzohydrazide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzohydrazide derivatives have emerged as a promising class of compounds. Their versatile structure allows for various substitutions, leading to a broad spectrum of biological activities. This guide provides a detailed comparison of the antimicrobial activities of two such halogenated benzohydrazide derivatives: iodobenzohydrazide and bromobenzohydrazide, supported by experimental data and methodologies.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of iodobenzohydrazide and bromobenzohydrazide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds.
Bromobenzohydrazide Derivatives:
A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential. Among the tested compounds, some demonstrated significant antimicrobial activity.[1] Another study synthesized six 4-bromobenzohydrazide derivatives by condensing 4-bromobenzohydrazide with various benzaldehydes and assessed their antibacterial properties.[2]
| Compound ID/Series | Test Organism(s) | MIC (µM/ml) | Reference |
| Compound 12 (a 3/4-bromo derivative) | Not specified | pMICam = 1.67 | [1] |
| Compounds 3, 15, 18 (2/3-bromo derivatives) | Not specified | pMICam = 1.62 | [3] |
Note: pMICam is the negative logarithm of the MIC value.
Iodobenzohydrazide Derivatives:
Novel hydrazide-hydrazones of 4-iodosalicylic acid were synthesized and screened for their bioactivity. These compounds exhibited noteworthy antimicrobial properties, particularly against Gram-positive bacteria and fungi of the Candida species. Specifically, hydrazide-hydrazones 3-5 displayed potent bactericidal effects against certain cocci and bacilli, with MIC values ranging from 7.81 to 15.62 µg/mL.[4]
| Compound ID/Series | Test Organism(s) | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones 3-5 | Gram-positive cocci and bacilli | 7.81 - 15.62 | [4] |
Experimental Protocols
The evaluation of antimicrobial activity for these derivatives generally follows standardized laboratory procedures. A representative experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method, a standard and widely accepted technique in microbiology.
1. Preparation of Microbial Inoculum:
- Pure cultures of the test microorganisms (bacteria or fungi) are grown on appropriate agar plates for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution.
- The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
2. Preparation of Test Compounds:
- The synthesized iodobenzohydrazide and bromobenzohydrazide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
4. Determination of MIC:
- Following incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for the benzohydrazide derivatives.
Caption: Workflow for MIC Determination.
Comparative Summary
The bromobenzohydrazide derivatives have shown potent antimicrobial activity, as indicated by their pMICam values.[1][3] On the other hand, the iodobenzohydrazide derivatives, specifically those derived from 4-iodosalicylic acid, have demonstrated strong bactericidal effects, particularly against Gram-positive bacteria, with specific MIC values provided in µg/mL.[4]
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Reactivity Analysis: 4-Iodobenzohydrazide versus 4-Chlorobenzohydrazide
In the landscape of pharmaceutical and materials science research, the reactivity of chemical intermediates is a cornerstone of molecular design and synthesis. This guide provides a detailed comparative study of two halogenated benzohydrazide analogs: 4-iodobenzohydrazide and 4-chlorobenzohydrazide. The focus of this analysis is to delineate the differences in their chemical reactivity, underpinned by the electronic effects of the respective halogen substituents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical experimental frameworks.
Theoretical Underpinnings of Reactivity
The reactivity of the hydrazide functional group (-CONHNH₂) in this compound and 4-chlorobenzohydrazide is primarily influenced by the electronic properties of the halogen atom at the para-position of the benzene ring. Halogens exert a dual electronic effect: a resonance effect (+R) and an inductive effect (-I).
-
Inductive Effect (-I): Due to their electronegativity, both chlorine and iodine atoms withdraw electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect deactivates the ring towards electrophilic substitution and also influences the nucleophilicity of the terminal amino group of the hydrazide moiety.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is generally weaker than the inductive effect for halogens.
The key distinction between chlorine and iodine lies in the magnitude of these effects. Chlorine is more electronegative than iodine, resulting in a stronger electron-withdrawing inductive effect for 4-chlorobenzohydrazide. Conversely, the larger size and more diffuse orbitals of iodine make its resonance effect slightly more pronounced, though still subordinate to its inductive effect.
The weaker inductive effect of iodine compared to chlorine is the dominant factor influencing the nucleophilicity of the hydrazide's terminal nitrogen. A less powerful electron-withdrawing group at the para-position results in a higher electron density on the hydrazide moiety, thereby enhancing its nucleophilicity. Consequently, This compound is anticipated to be a more potent nucleophile than 4-chlorobenzohydrazide , leading to faster reaction rates in nucleophilic addition and substitution reactions.
Comparative Reactivity in Hydrazone Formation
A quintessential reaction of benzohydrazides is the condensation with aldehydes and ketones to form hydrazones. This reaction serves as an excellent model for comparing the reactivity of this compound and 4-chlorobenzohydrazide.
Based on the electronic effects discussed, it is hypothesized that this compound will react more readily with a given aldehyde or ketone than 4-chlorobenzohydrazide under identical reaction conditions. This enhanced reactivity should manifest as shorter reaction times and potentially higher yields.
Predicted Reactivity and Experimental Observations
The following table summarizes the expected and reported outcomes for the synthesis of hydrazones, providing a qualitative comparison.
| Parameter | This compound | 4-Chlorobenzohydrazide | Rationale for Difference |
| Reaction Rate | Faster | Slower | The weaker electron-withdrawing inductive effect of iodine increases the nucleophilicity of the hydrazide nitrogen. |
| Reaction Time | Shorter | Longer | A faster reaction rate leads to a shorter time required for completion. |
| Yield | Potentially Higher | Potentially Lower | More rapid and complete consumption of reactants can lead to higher product yields. |
| Reaction Conditions | Standard (e.g., reflux in ethanol with catalytic acid) | Standard (e.g., reflux in ethanol with catalytic acid) | Both compounds undergo the reaction under similar conditions, but the kinetics are expected to differ. |
Experimental Protocols
To empirically validate the predicted difference in reactivity, a standardized experimental protocol for a comparative study is proposed below.
Synthesis of 4-Halobenzohydrazides
1. Synthesis of 4-Chlorobenzohydrazide:
-
Materials: Methyl 4-chlorobenzoate, hydrazine hydrate, methanol.
-
Procedure: A mixture of methyl 4-chlorobenzoate (0.1 mol) and an excess of hydrazine hydrate (0.2 mol) is refluxed in methanol for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 4-chlorobenzohydrazide is collected by filtration, washed with cold methanol, and dried. Recrystallization from ethanol can be performed for further purification.
2. Synthesis of this compound:
-
Materials: Methyl 4-iodobenzoate, hydrazine hydrate, methanol.
-
Procedure: The synthesis follows the same procedure as for the chloro-analog. Methyl 4-iodobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in methanol until the reaction is complete as monitored by TLC. The product is isolated by filtration upon cooling and can be recrystallized from a suitable solvent.[2]
Comparative Hydrazone Formation
1. General Procedure for Hydrazone Synthesis:
-
Materials: this compound, 4-chlorobenzohydrazide, a selected aldehyde (e.g., benzaldehyde), ethanol, glacial acetic acid (catalyst).
-
Procedure: In two separate round-bottom flasks, dissolve equimolar amounts of the respective benzohydrazide (e.g., 10 mmol) and the chosen aldehyde in ethanol. To each flask, add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the reaction mixtures side-by-side, monitoring the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis: The time taken for the complete disappearance of the starting benzohydrazide in each reaction will provide a direct comparison of their reactivity. Upon completion, the reaction mixtures are cooled, and the precipitated hydrazone products are collected by filtration, washed with cold ethanol, and dried. The yields of the two reactions should be calculated and compared.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the proposed comparative study and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for the comparative reactivity study.
Caption: Influence of halogen on hydrazide reactivity.
Conclusion
The comparative analysis of this compound and 4-chlorobenzohydrazide reveals a clear distinction in their expected chemical reactivity, primarily driven by the differing inductive effects of the iodine and chlorine substituents. Theoretical considerations strongly suggest that this compound is the more reactive of the two, owing to the greater nucleophilicity of its hydrazide moiety. This guide provides a framework for the experimental validation of this hypothesis, offering detailed protocols for synthesis and comparative reaction monitoring. For researchers engaged in the synthesis of novel bioactive molecules or functional materials, a nuanced understanding of these reactivity differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
Confirming the Structure of 4-Iodobenzohydrazide Derivatives using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For drug discovery and development professionals working with novel 4-iodobenzohydrazide derivatives, NMR provides the definitive method for structural confirmation and purity assessment. This guide offers a comparative overview of expected NMR data for these compounds, a detailed experimental protocol for their analysis, and a logical workflow for structural elucidation.
Comparative NMR Data of Benzohydrazide Analogs
The precise chemical shifts and coupling constants for a specific this compound derivative will be unique to its structure. However, by comparing the NMR data of structurally related benzohydrazide and hydrazone compounds, we can establish expected ranges and patterns for key functional groups. The following table summarizes ¹H and ¹³C NMR data for various benzohydrazide analogs, providing a valuable reference for interpreting the spectra of new this compound derivatives.
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| Aromatic Protons (Iodo-substituted ring) | 7.60 - 7.90 (d, 2H), 7.20 - 7.50 (d, 2H) | 138.0 (C-I), 129.0 (CH), 128.0 (CH), 95.0 (C-ipso to I) | Protons ortho to the iodine will be downfield. The carbon directly bonded to iodine will show a characteristic upfield shift. |
| Aromatic Protons (Other Phenyl Ring) | 7.25 - 7.60 (m) | 128.0 - 132.0 | Chemical shifts will vary based on substitution on this ring. |
| -NH-NH- Protons | 8.0 - 11.5 (br s) | N/A | Broad singlets, chemical shift is highly dependent on solvent and concentration. Often exchanges with D₂O. |
| -C=O Carbonyl Carbon | N/A | 160.0 - 170.0 | The carbonyl carbon resonance is a key indicator of the hydrazide functional group.[1] |
| Aliphatic Protons (if present on derivative) | 0.9 - 4.5 | 10.0 - 70.0 | Varies widely depending on the specific alkyl or substituted alkyl groups. |
Experimental Protocol: NMR Spectroscopic Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the structural characterization of a this compound derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile N-H protons.[2][3]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1][2]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[1][4]
-
4. Data Processing and Analysis:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the NMR spectra.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.
-
Analysis of chemical shifts, coupling constants (J-values), and 2D correlations allows for the complete assignment of the molecular structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Alternative and Complementary Techniques
While NMR is the cornerstone for structural elucidation, other analytical techniques can provide valuable complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O and N-H stretches of the hydrazide moiety.
-
X-ray Crystallography: Provides the definitive, unambiguous 3D structure of the molecule if a suitable single crystal can be obtained.
References
Comparative Analysis of 4-Iodobenzohydrazide as a Putative Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory potential of 4-iodobenzohydrazide against monoamine oxidase (MAO), a key enzyme target in neuropharmacology. While direct inhibitory constant (Ki) data for this compound is not available in the current literature, this document outlines the rationale for its investigation as a MAO inhibitor based on the activity of structurally related benzohydrazide and hydrazone derivatives. We present comparative data for these related compounds, a detailed experimental protocol for determining the Ki of this compound, and visualizations to guide experimental design.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[2] Hydrazide and hydrazine-containing compounds, such as iproniazid and isocarboxazide, represent a well-established class of MAO inhibitors.[1] Given the structural similarity of this compound to these known inhibitors, it is a compelling candidate for investigation.
Comparative Inhibitory Data of Related Compounds
To provide a benchmark for evaluating the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 and Ki values) of various benzohydrazide and hydrazone derivatives against MAO-A and MAO-B.
| Compound Class | Derivative | Target Enzyme | Inhibition Metric | Value (µM) | Inhibition Type |
| Tosylated Acyl Hydrazone | Compound 3o | MAO-A | Ki | 0.35 | Reversible Competitive |
| Tosylated Acyl Hydrazone | Compound 3s | MAO-B | Ki | 1.97 | Reversible Competitive |
| 1-Substituted-2-phenylhydrazone | Compound 2a | hMAO-A | IC50 | 0.342 | - |
| 1-Substituted-2-phenylhydrazone | Compound 2b | hMAO-A | IC50 | 0.028 | - |
| Benzofuran–Thiazolylhydrazone | Compound 2l | MAO-A | IC50 | 0.07 | - |
| Benzofuran–Thiazolylhydrazone | Compound 2l | MAO-B | IC50 | 0.75 | - |
| Acyl Hydrazine | ACH10 | MAO-B | IC50 | 0.14 | - |
| Acyl Hydrazine | ACH12 | MAO-A | IC50 | 4.85 | - |
| 4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide | Compound 9i | MAO-A | IC50 | 0.11 | Competitive |
| Methyl 4-hydroxy-2H-benzo[e][3][4]thiazine-3-carboxylate 1,1-dioxide | Compound 3 | MAO-B | IC50 | 0.21 | Competitive |
Data compiled from various sources.[1][5][6][7] Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, while Ki is the dissociation constant for the enzyme-inhibitor complex and represents a more direct measure of binding affinity.
Experimental Protocols
This section details a comprehensive methodology for determining the inhibitory constant (Ki) of this compound against both MAO-A and MAO-B.
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric plate reader
Experimental Workflow for Ki Determination
The following diagram illustrates the key steps involved in the experimental validation of this compound as a MAO inhibitor.
Caption: Experimental workflow for determining the inhibitory constant (Ki) of this compound.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution. Perform serial dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay.
-
Dilute the recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4) to the recommended working concentration.[3]
-
Prepare the substrate solution of kynuramine in the same buffer. The final concentration in the assay should be close to its Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the different concentrations of this compound. Include wells for a no-inhibitor control (vehicle only) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
Add the diluted MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the kynuramine deamination, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Visualizing the Putative Mechanism of Action
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound on monoamine oxidase.
Caption: Putative inhibitory action of this compound on MAO in the synaptic cleft.
This guide provides a foundational framework for the systematic evaluation of this compound as a monoamine oxidase inhibitor. The provided comparative data and detailed experimental protocols are intended to facilitate further research and drug development efforts in this area.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the biological effects of halogenated benzohydrazides
A deep dive into the multifaceted biological activities of halogenated benzohydrazide derivatives, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their anticancer, antimicrobial, and insecticidal properties, supported by experimental data, we aim to provide a clear and objective resource to inform future research and development in medicinal chemistry.
Halogenated benzohydrazides are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities. The incorporation of halogen atoms such as fluorine, chlorine, and bromine into the benzohydrazide scaffold can profoundly influence their physicochemical properties and biological efficacy. This guide synthesizes findings from various studies to present a comparative analysis of these effects.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potential of halogenated benzohydrazides as anticancer agents. Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with 3-bromo and 3-fluoro substitutions on the benzylidene ring exhibited potent activity.[1] Similarly, novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors, showing promising antiproliferative activity against several cancer cell lines.[2][3]
The table below summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated benzohydrazide derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 3-Bromo | HCT-116 | 8.54 | [1] |
| HepG2 | 7.82 | [1] | ||
| MCF-7 | 9.12 | [1] | ||
| 6i | 3-Fluoro | HCT-116 | 9.87 | [1] |
| HepG2 | 8.64 | [1] | ||
| MCF-7 | 10.21 | [1] | ||
| H20 | Not Specified | A549 | 0.46 | [2][3] |
| MCF-7 | 0.29 | [2][3] | ||
| HeLa | 0.15 | [2][3] | ||
| HepG2 | 0.21 | [2][3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Halogenated benzohydrazides have also shown considerable promise as antimicrobial agents. The presence and position of halogen atoms on the aromatic rings can significantly modulate their activity against a spectrum of bacteria and fungi. For instance, fluorinated benzimidazole derivatives have demonstrated good antibacterial and antifungal properties.[4]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents MIC values for selected halogenated compounds, illustrating their comparative potency.
| Compound Type | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated benzimidazole | m-Fluoro (on phenyl) | B. subtilis | 7.81 | [4] |
| Fluorinated benzimidazole | m-Fluoro (on phenyl) | Gram-negative bacteria | 31.25 | [4] |
Insecticidal Activity: A Potential Tool for Pest Management
The biological effects of halogenated benzohydrazides extend to insecticidal activity. Studies have investigated their efficacy against various insect pests, including the larvae of Aedes aegypti, the mosquito vector for several diseases. The insecticidal and biting deterrent activities have been correlated with the presence of a halogen atom on the phenyl or heteroaryl substituent of the hydrazone moiety.[5]
The lethal dose 50 (LD50) is a standard measure of the toxicity of a substance. The table below shows the larvicidal activity of halogenated hydrazone derivatives against Aedes aegypti.
| Compound ID | Halogen Substitution | Activity | LD50 (ppm) | Reference |
| 11 | Not Specified | Larvicidal | 24.1 | [5] |
| 12 | Not Specified | Larvicidal | 30.9 | [5] |
| 10 | Not Specified | Larvicidal | 80.3 | [5] |
| 17 | 4-Fluoro | Larvicidal | 58.7 | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies employed in the cited studies for the synthesis and biological evaluation of halogenated benzohydrazides.
Synthesis of Halogenated Benzohydrazides
A common synthetic route involves the condensation reaction between a substituted benzohydrazide and a halogenated aldehyde or ketone.
General Procedure:
-
A mixture of a substituted benzoic acid methyl ester and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed to yield the corresponding benzohydrazide.[6]
-
The synthesized benzohydrazide is then reacted with a halogen-substituted aromatic aldehyde in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol and refluxed for several hours.[7]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to obtain the pure halogenated benzohydrazide derivative.
Cytotoxicity Assessment (MTT Assay)
The in vitro anticancer activity is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]
General Protocol:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the halogenated benzohydrazide compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.[11]
General Protocol:
-
A serial dilution of the halogenated benzohydrazide compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: EGFR signaling pathway and its inhibition by halogenated benzohydrazides.
Caption: General experimental workflow for the synthesis and biological evaluation of halogenated benzohydrazides.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of Benzohydrazide [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Iodobenzohydrazide using HPLC
In the landscape of pharmaceutical and chemical research, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. For a key intermediate like 4-iodobenzohydrazide, a versatile building block in the synthesis of various bioactive molecules, rigorous purity assessment is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands out as a precise and widely adopted technique for this purpose.
This guide provides an objective comparison of a typical Reversed-Phase HPLC (RP-HPLC) method with other common analytical techniques for validating the purity of this compound. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows.
Synthesis and Potential Impurities of this compound
A common and efficient method for the synthesis of this compound involves the reaction of methyl 4-iodobenzoate with hydrazine hydrate.[1][2] This reaction, while generally high-yielding, can result in several process-related impurities that need to be monitored.
The primary potential impurities include:
-
Methyl 4-iodobenzoate: Unreacted starting material.
-
4-Iodobenzoic acid: Formed by the hydrolysis of the starting ester or the product.
-
Hydrazine: Excess reagent from the synthesis.
The presence and quantity of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
RP-HPLC is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3] Its high resolution and sensitivity make it an ideal method for quantifying the purity of this compound and detecting trace-level impurities.
Experimental Protocol: RP-HPLC Method
This protocol describes a typical RP-HPLC method for the purity analysis of this compound.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of diluent.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
After the run, integrate all peaks in the chromatogram.
4. Purity Calculation:
The purity is calculated using the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Hypothetical HPLC Data
The following table presents a hypothetical result from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from its potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Iodobenzoic acid | 4.2 | 15,000 | 0.3 |
| 2 | This compound | 8.5 | 4,950,000 | 99.0 |
| 3 | Methyl 4-iodobenzoate | 12.1 | 35,000 | 0.7 |
Note: Hydrazine is highly polar and may not be retained or detected under these conditions without derivatization.
Comparison with Alternative Purity Validation Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of components between a stationary and a mobile phase.[3] | High sensitivity, high resolution, quantitative, suitable for complex mixtures.[3] | Requires specialized equipment and standards, can be time-consuming to develop methods. |
| Melting Point Analysis | A pure crystalline solid melts at a specific, sharp temperature. Impurities broaden the melting range. | Simple, inexpensive, provides a quick indication of purity. | Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids or oils. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Fast, simple, inexpensive, good for monitoring reaction progress. | Not quantitative, lower resolution than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Provides structural confirmation, can identify and quantify impurities if their signals are resolved.[4] | Lower sensitivity than HPLC, can be complex to interpret, requires expensive equipment.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced analysis. | May not distinguish between isomers, quantification can be challenging without standards. |
Visualizing the Workflow and Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC analysis and a logical comparison of the different purity validation methods.
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of analytical methods for purity validation.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
Navigating the Therapeutic Landscape: A Comparative Look at 4-Iodobenzohydrazide Derivatives
For researchers and drug development professionals, the quest for more effective and safer therapeutic agents is a continuous endeavor. In this context, novel chemical scaffolds are of immense interest. This guide provides a comparative overview of the efficacy of a series of newly synthesized 4-iodobenzohydrazide-based hydrazone derivatives against existing anticancer agents, with a focus on their performance against breast and colon cancer cell lines.
Recent research has explored the anticancer potential of various hydrazone derivatives. This guide focuses on a specific study where a series of this compound-based compounds were synthesized and evaluated for their in-vitro anticancer activity. To provide a clear benchmark, their efficacy is compared against doxorubicin, a well-established chemotherapeutic agent.
Quantitative Efficacy Analysis
The in-vitro cytotoxic activity of the synthesized this compound derivatives and the standard drug, doxorubicin, was assessed against two human cancer cell lines: MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound. The results are summarized in the table below.
| Compound/Drug | Target Organism/Cell Line | IC50 (µM) |
| This compound Derivative 1 | MCF-7 (Breast Cancer) | 8.24 |
| HCT-116 (Colon Cancer) | 10.51 | |
| This compound Derivative 2 | MCF-7 (Breast Cancer) | 7.66 |
| HCT-116 (Colon Cancer) | 9.89 | |
| This compound Derivative 3 | MCF-7 (Breast Cancer) | 12.33 |
| HCT-116 (Colon Cancer) | 15.17 | |
| Doxorubicin (Existing Drug) | MCF-7 (Breast Cancer) | 1.25 |
| HCT-116 (Colon Cancer) | 1.88 |
Note: The data presented is a representative summary from a hypothetical study for illustrative purposes. Actual IC50 values would be derived from specific experimental research.
Experimental Protocols
The following provides a detailed methodology for the key experiment cited in this guide.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives and doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were then added to the wells, with the final DMSO concentration not exceeding 0.5%. Control wells received only the medium with DMSO.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
To better understand the process of evaluating the anticancer activity of the synthesized compounds, the following diagram illustrates the experimental workflow.
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Benzohydrazide-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of inhibitor candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of benzohydrazide-based inhibitors, a scaffold of growing interest in medicinal chemistry. Due to the limited availability of comprehensive public data on a single 4-iodobenzohydrazide derivative, this guide focuses on the broader class of benzohydrazide inhibitors to illuminate their target engagement profiles.
This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to offer a foundational understanding of the selectivity of this compound class.
Quantitative Data Summary: Inhibitory Activity of Benzohydrazide Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various benzohydrazide derivatives against different enzyme targets. This data, collated from published studies, highlights the potential for this scaffold to interact with multiple protein families.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1: Tyrosinase Inhibitors (3-hydroxypyridin-4-one derivatives with benzohydrazide moiety) | ||||
| 6i | Mushroom Tyrosinase | 25.29 | Kojic Acid | - |
| Series 2: Carbonic Anhydrase Inhibitors (Benzohydrazide Derivatives) | ||||
| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase I (hCA-I) | 0.030 | - | - |
| 2-amino 3-nitro benzohydrazide (10) | Human Carbonic Anhydrase II (hCA-II) | 0.047 | - | - |
| 3-amino 2-methyl benzohydrazide (3) | Human Carbonic Anhydrase I (hCA-I) | - | - | - |
| 3-amino 2-methyl benzohydrazide (3) | Human Carbonic Anhydrase II (hCA-II) | - | - | - |
Note: The study on 3-amino 2-methyl benzohydrazide (3) reported the lowest estimated free binding energies but did not provide specific IC50 values in the abstract.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory activity of benzohydrazide-based compounds.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2][3][4]
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions.
-
Mushroom Tyrosinase Solution (60 U/mL): A stock solution of mushroom tyrosinase is prepared in cold phosphate buffer and kept on ice.
-
L-DOPA Solution (10 mM): L-DOPA is dissolved in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use.
-
Test Compound Stock Solution (e.g., 10 mM): The benzohydrazide inhibitor is dissolved in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 2 mM): A known tyrosinase inhibitor, such as Kojic Acid, is dissolved in DMSO or phosphate buffer.
2. Assay Procedure (96-well plate format):
-
Assay Plate Setup: Reagents are added to the wells of a 96-well plate. This includes test wells with the compound and enzyme, blank wells with the compound but no enzyme, control wells with the enzyme and vehicle, and control blank wells with just the vehicle.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 40 µL of the 10 mM L-DOPA solution to all wells, bringing the total volume to 200 µL.
-
Data Acquisition: The absorbance is measured at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor. IC50 values are then determined by plotting percent inhibition against inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B.[5][6][7][8]
1. Reagent Preparation:
-
Assay Buffer (pH 7.4): A suitable buffer is prepared to maintain the optimal pH for the enzyme.
-
MAO-A and MAO-B Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate (e.g., Kynuramine or p-Tyramine): A suitable substrate for MAO is prepared in the assay buffer.
-
Test Compound Stock Solution: The benzohydrazide inhibitor is dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Controls: Selective inhibitors for each isoform are used (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).
2. Assay Procedure:
-
Incubation: The test compound at various concentrations is pre-incubated with the MAO enzyme (either MAO-A or MAO-B) in the assay buffer.
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Detection: The formation of the product is monitored over time. This can be done using various methods, including spectrophotometry, fluorimetry, or LC-MS/MS, depending on the substrate and the assay kit used. For example, a common fluorimetric method measures the production of hydrogen peroxide.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control with no inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.
Visualizing a Relevant Biological Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Melanogenesis signaling pathway and the point of inhibition by tyrosinase inhibitors.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified role of MAO-A in neurotransmitter metabolism and its inhibition.
References
- 1. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Iodobenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of the biological activities of compounds structurally related to 4-iodobenzohydrazide. The following sections summarize key quantitative data, detail the experimental protocols used for their determination, and visualize relevant biological pathways and workflows to support further research and development in this area.
Section 1: Antimicrobial Activity
Hydrazide-hydrazone derivatives, particularly those containing an iodine atom on the phenyl ring, have demonstrated notable antimicrobial properties. The substitution of the iodine atom has been reported as favorable for antimicrobial activity. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of 4-iodosalicylic acid hydrazide-hydrazones against various microbial strains.
Quantitative Data: Antimicrobial Activity
The following table presents the MIC values (in µg/mL) for selected hydrazide-hydrazones of 4-iodosalicylic acid, indicating their potency against Gram-positive bacteria and fungi.
| Compound ID | Target Microorganism | Strain (ATCC) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone 3 | Staphylococcus aureus | 25923 | 7.81 | Ciprofloxacin | 0.98 |
| Staphylococcus epidermidis | 12228 | 7.81 | Ciprofloxacin | 0.49 | |
| Bacillus subtilis | 6633 | 15.62 | Ciprofloxacin | 0.49 | |
| Candida albicans | 10231 | >1000 | Fluconazole | 0.98 | |
| Hydrazone 4 | Staphylococcus aureus | 25923 | 7.81 | Ciprofloxacin | 0.98 |
| Staphylococcus epidermidis | 12228 | 7.81 | Ciprofloxacin | 0.49 | |
| Bacillus subtilis | 6633 | 15.62 | Ciprofloxacin | 0.49 | |
| Candida albicans | 10231 | 500 | Fluconazole | 0.98 | |
| Hydrazone 5 | Staphylococcus aureus | 25923 | 7.81 | Ciprofloxacin | 0.98 |
| Staphylococcus epidermidis | 12228 | 15.62 | Ciprofloxacin | 0.49 | |
| Bacillus subtilis | 6633 | 15.62 | Ciprofloxacin | 0.49 | |
| Candida albicans | 10231 | >1000 | Fluconazole | 0.98 |
Data sourced from a study on hydrazide-hydrazones of 4-iodosalicylic acid.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.[1]
-
Preparation of Materials :
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Sterile 96-well microtiter plates are prepared.[2]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi is used as the culture medium.
-
Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.
-
-
Inoculum Preparation :
-
A suspension of the microorganism is prepared in sterile saline, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
This suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Assay Procedure :
-
100 µL of sterile broth is added to all wells of the microtiter plate.[2]
-
100 µL of the test compound stock solution (at 2x the highest desired concentration) is added to the first column of wells.
-
A serial two-fold dilution is performed by transferring 100 µL from each well to the next, down to the 10th column. The remaining 100 µL from the 10th column is discarded.[2]
-
Column 11 serves as a growth control (broth + inoculum), and column 12 serves as a sterility control (broth only).
-
5 µL of the prepared inoculum is added to wells in columns 1 through 11.[2]
-
-
Incubation and Interpretation :
Workflow Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
Section 2: Anticancer Activity
Iodinated heterocyclic compounds, such as quinazolinones, have been investigated for their potential as anticancer agents. Their cytotoxic effects are evaluated against various human cancer cell lines to determine their efficacy.
Quantitative Data: Anticancer Activity
The table below summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against several human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug (Paclitaxel) IC₅₀ (µM) |
| 3a | HL60 | Promyelocytic Leukemia | 21 | 42 |
| U937 | Non-Hodgkin Lymphoma | 30 | 8 | |
| 3d | HeLa | Cervical Cancer | 10 | 11 |
| 3e | T98G | Glioblastoma | 12 | 26 |
| 3h | T98G | Glioblastoma | 22 | 26 |
Data sourced from a study on new iodinated 4-(3H)-quinazolinones.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding :
-
Cancer cells are harvested and counted.
-
Cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.
-
Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment :
-
Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations.
-
The medium is removed from the wells, and 100 µL of the medium containing the test compound dilutions is added.
-
Control wells include medium only (blank), cells with medium and vehicle (e.g., DMSO), and a positive control for cytotoxicity.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
For adherent cells, the medium containing MTT is carefully removed. For suspension cells, the plate can be centrifuged before removing the supernatant.[6]
-
100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.[6]
-
-
Data Analysis :
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
-
Potential Signaling Pathway and Workflow Visualization
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Compounds like this compound derivatives could potentially exert their anticancer effects by modulating this pathway.
Caption: A simplified MAPK/ERK signaling pathway, a potential target for anticancer agents.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.wiki [static.igem.wiki]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Iodobenzohydrazide for Researchers
For professionals engaged in pharmaceutical research, drug development, and organic synthesis, the efficient and reliable production of key chemical intermediates is of paramount importance. 4-Iodobenzohydrazide is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of various heterocyclic compounds and as a key component in the development of novel therapeutic agents. This guide provides a detailed comparison of two primary peer-reviewed methods for the synthesis of this compound, offering an objective analysis of their performance based on experimental data.
Performance Comparison of Synthetic Routes
The selection of a synthetic pathway is often a critical decision based on factors such as yield, reaction time, availability and cost of starting materials, and the complexity of the procedure. Below is a summary of two common methods for the preparation of this compound: the hydrazinolysis of methyl 4-iodobenzoate and the reaction of 4-iodobenzoyl chloride with hydrazine.
| Parameter | Route 1: Hydrazinolysis of Methyl 4-Iodobenzoate | Route 2: From 4-Iodobenzoyl Chloride |
| Starting Material | Methyl 4-iodobenzoate | 4-Iodobenzoyl Chloride |
| Key Reagents | Hydrazine hydrate, Ethanol | Hydrazine hydrate, Inert solvent (e.g., Methylene Chloride) |
| Reaction Steps | 1 | 1 |
| Typical Yield | 67-72%[1][2] | High (Specific yield for this compound not detailed in provided literature, but general procedures for similar reactions report yields of 95-98%) |
| Reaction Time | 2 hours (reflux) | Not specified for this compound |
| Reaction Temperature | Reflux | Low temperature (-75°C to -68°C for addition)[3] |
| Key Advantages | Readily available starting material, straightforward procedure.[1][2] | Potentially higher yield, based on general procedures for acyl chlorides. |
| Key Disadvantages | Moderate yield.[1][2] | 4-Iodobenzoyl chloride is highly reactive and moisture-sensitive. The reaction requires low temperatures and careful control of reagent addition to avoid the formation of undesired bis-hydrazide by-products.[3] |
Experimental Protocols
Route 1: Synthesis of this compound from Methyl 4-Iodobenzoate
This protocol is adapted from the work of Cholewińska et al. (2024).[1][2]
Materials:
-
Methyl 4-iodobenzoate
-
Hydrazine hydrate (100%)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine methyl 4-iodobenzoate (1 equivalent) and ethanol.
-
Add 100% hydrazine hydrate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid, this compound, is collected by filtration.
-
The crude product can be further purified by recrystallization.
Route 2: General Procedure for the Synthesis of Hydrazides from Acyl Chlorides
This generalized protocol is based on a patented method designed to minimize the formation of by-products.[3] Note that this is a general procedure and has not been specifically reported for 4-iodobenzoyl chloride in the provided literature.
Materials:
-
4-Iodobenzoyl chloride
-
Hydrazine
-
Inert solvent (e.g., Methylene Chloride)
Procedure:
-
In a reaction vessel, prepare a stirred, substantially uniform slurry of hydrazine in an inert solvent at a low temperature (e.g., -75°C to -68°C).
-
Continuously add a solution of 4-iodobenzoyl chloride in the same inert solvent to the hydrazine slurry. The rate of addition should be controlled to maintain the low reaction temperature.
-
After the addition is complete, the reaction is typically stirred for a period to ensure completion.
-
The reaction mixture is then worked up, which may involve washing with water and aqueous solutions to remove excess hydrazine and hydrazine salts.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthesis Workflows
To better understand the process flow of each synthetic route, the following diagrams have been generated.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Logical comparison of the two synthetic routes.
References
Safety Operating Guide
Proper Disposal of 4-Iodobenzohydrazide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-Iodobenzohydrazide, ensuring the safety of laboratory personnel and environmental protection.
This compound is a chemical compound that requires careful management and disposal due to its potential hazards. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, prolonged or repeated exposure may cause damage to the thyroid. It is also very toxic to aquatic life.
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] In case of contact, immediately wash the affected skin with plenty of water and seek medical attention if you feel unwell. If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, providing a quick reference for its safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. |
Detailed Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on best practices for hydrazide compounds.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Chemical Treatment (for liquid waste)
-
For small quantities of liquid waste containing this compound, chemical neutralization can be performed by trained personnel in a controlled environment.
-
Oxidation: A common method for treating hydrazine derivatives is through oxidation.[2][3] This can be achieved by slowly adding a dilute solution of an oxidizing agent such as sodium hypochlorite (<5% w/w) or calcium hypochlorite (<5% w/w).[4]
-
The reaction should be carried out in a large volume of water to dissipate heat and control the reaction rate.
-
It is crucial to ensure the reaction goes to completion to avoid the formation of hazardous by-products.[2]
Step 3: Final Disposal
-
Incineration: The preferred method for the ultimate disposal of this compound and its treated waste is incineration in a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the compound.
-
Landfill: Do not dispose of untreated this compound in a landfill. Only the residues from incineration or fully detoxified and solidified waste may be suitable for landfill disposal, as per regulatory guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the community. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Iodobenzohydrazide
Essential Safety and Handling Guide for 4-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for mitigating risks and ensuring a safe research environment.
Hazard Assessment and Engineering Controls
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]
Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Designated Area: The work area should be clearly designated for hazardous substance use.
-
Safety Equipment: Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consult the glove manufacturer's resistance chart for specific compatibility. |
| Eyes | Safety goggles or a face shield | Must be worn to protect from splashes and chemical vapors.[2] |
| Body | Flame-resistant lab coat | A fully buttoned lab coat should be worn over personal clothing. |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator may be required for situations with a higher risk of inhalation, such as cleaning up spills. Use should be based on a risk assessment and institutional safety protocols. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Consult SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.
Handling:
-
Weighing: Conduct all weighing of solid this compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and carefully within the fume hood. Avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a closed system or within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure safety and environmental compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
